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NCX899

Cat. No.: B1663314
M. Wt: 479.5 g/mol
InChI Key: YGMKQTIZFBBSRD-IHPCNDPISA-N
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Description

NCX899 (CAS 690655-41-5) is a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril . This small molecule is designed with a dual mechanism of action, functioning both as a potent ACE inhibitor and a nitric oxide donor . By combining these two activities in a single molecule, this compound offers a unique research tool for investigating cardiovascular pathophysiology. Research in conscious animal models has demonstrated that this compound effectively inhibits serum ACE activity, leading to a reduction in blood pressure . A key differentiator from its parent compound, enalapril, is its ability to significantly attenuate the arterial hypertension and bradycardia induced by acute nitric oxide synthase inhibition, an effect that enalapril alone does not produce . This protective effect is attributed to the direct release of NO, which is supported by observed sustained increases in plasma nitrate/nitrite levels following administration of this compound . Studies in models of heart failure have shown that this compound can decrease the end-diastolic dimension and prevent progressive cardiac dysfunction and unfavorable remodeling, suggesting potential research applications beyond hypertension . The compound has been investigated in Phase I clinical trials for hypertension but its development was later discontinued . This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33N3O8 B1663314 NCX899

Properties

IUPAC Name

3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O8/c1-3-32-22(28)19(13-12-18-9-5-4-6-10-18)24-17(2)21(27)25-14-7-11-20(25)23(29)33-15-8-16-34-26(30)31/h4-6,9-10,17,19-20,24H,3,7-8,11-16H2,1-2H3/t17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMKQTIZFBBSRD-IHPCNDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NCX899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX899 is an investigational nitro-enalapril compound, representing a novel class of antihypertensive agents. It is a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. This dual-action molecule is designed to lower blood pressure through two distinct and complementary mechanisms: the inhibition of the renin-angiotensin-aldosterone system (RAAS) via its enalaprilat metabolite, and vasodilation mediated by the release of nitric oxide. This guide provides a comprehensive overview of the available preclinical data on the mechanism of action of this compound.

Core Mechanism of Action

This compound is a prodrug that, after oral administration, is metabolized to enalaprilat and a nitric oxide-donating moiety.

  • ACE Inhibition : Enalaprilat, the active metabolite, is a potent inhibitor of the angiotensin-converting enzyme. ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, enalaprilat reduces the levels of angiotensin II, leading to decreased vasoconstriction, reduced aldosterone secretion, and consequently, a lowering of blood pressure.

  • Nitric Oxide-Mediated Vasodilation : The second component of this compound's action is the release of nitric oxide. NO is a critical signaling molecule in the cardiovascular system, primarily acting as a vasodilator. It diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.

The combination of these two mechanisms suggests that this compound may offer superior blood pressure control compared to ACE inhibitors alone, potentially with additional cardiovascular benefits attributable to nitric oxide, such as improved endothelial function.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies comparing this compound with its parent compound, enalapril.

Table 1: Comparative Efficacy on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats [1]

Treatment GroupDose (oral, QD for 7 days)SBP Reduction on Day 1 (2-6 hours post-dose)SBP Reduction on Day 7 (2-6 hours post-dose)
This compound 8 µmol/kg-21 ± 3 mmHg-34 ± 2 mmHg
Enalapril 8 µmol/kg-19 ± 3 mmHg-25 ± 3 mmHg

Table 2: Comparative Pharmacological Effects in Spontaneously Hypertensive Rats (Day 7) [1]

ParameterThis compoundEnalapril
ACE Inhibition 40 ± 8 %57 ± 7 %
Plasma Nitrate/Nitrite (NOx) Levels 2-fold increase (up to 6h post-dosing)No significant change

Experimental Protocols

Detailed experimental protocols for the specific this compound studies are not publicly available. However, the following are representative methodologies for the key experiments conducted.

Measurement of Blood Pressure in Conscious Rats via Telemetry

This protocol describes a general method for continuous blood pressure monitoring in conscious, unrestrained rats, similar to the methodology likely employed in the this compound studies.

  • Animal Preparation : Male spontaneously hypertensive rats are allowed to acclimate to the laboratory environment.

  • Telemetry Device Implantation :

    • Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

    • A sterile telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter is typically inserted into the abdominal aorta, and the transmitter body is secured in the peritoneal cavity or subcutaneously.

    • Post-operative analgesia is administered, and the animals are allowed a recovery period of at least one week.

  • Data Acquisition :

    • Animals are housed individually in their home cages placed on receiver platforms.

    • The telemetry system continuously records arterial blood pressure waveforms. Data can be collected at specified intervals (e.g., every 10 minutes) over the duration of the study.

    • Systolic, diastolic, and mean arterial pressure, as well as heart rate, are derived from the pressure signal.

  • Dosing and Monitoring :

    • Animals are dosed orally with this compound, enalapril, or vehicle once daily for the specified treatment period.

    • Blood pressure is monitored continuously throughout the study to assess both acute and chronic effects of the treatments.

Determination of Plasma Nitrate/Nitrite (NOx) Levels

This protocol outlines a common method for measuring the stable metabolites of nitric oxide in plasma, which serves as an indicator of NO production.

  • Sample Collection : Blood samples are collected from the animals at specified time points after dosing into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation : The blood is centrifuged to separate the plasma.

  • Nitrate Reduction : Plasma samples are treated with nitrate reductase to convert nitrate to nitrite.

  • Griess Assay :

    • The Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the plasma samples.

    • In the presence of nitrite, a colorimetric reaction occurs, forming a pink azo dye.

    • The absorbance of the samples is measured using a spectrophotometer at approximately 540 nm.

  • Quantification : The concentration of nitrite (and therefore total NOx) is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of sodium nitrite.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound on ACE.

  • Reagents :

    • ACE enzyme solution.

    • Substrate: A synthetic peptide that is cleaved by ACE (e.g., hippuryl-L-histidyl-L-leucine).

    • Test compounds: this compound, enalaprilat (the active metabolite), and a vehicle control.

  • Assay Procedure :

    • The ACE enzyme is pre-incubated with the test compounds or vehicle at a controlled temperature (e.g., 37°C).

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, typically by adding a strong acid.

  • Detection : The product of the enzymatic reaction is quantified. This can be done by various methods, including:

    • Spectrophotometry : Measuring the absorbance of a chromogenic product.

    • Fluorometry : Measuring the fluorescence of a fluorogenic product.

    • High-Performance Liquid Chromatography (HPLC) : Separating and quantifying the reaction product.

  • Calculation of Inhibition : The percentage of ACE inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the vehicle control.

Visualizations

Signaling Pathways

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NO Nitric Oxide Signaling Pathway cluster_Drug_Action This compound Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion AT1 Receptor NCX899_Metabolism NCX899_Metabolism Nitric_Oxide Nitric_Oxide NCX899_Metabolism->Nitric_Oxide Release sGC_Activation sGC_Activation Nitric_Oxide->sGC_Activation Activates cGMP_Production cGMP_Production sGC_Activation->cGMP_Production Increases Vasodilation Vasodilation cGMP_Production->Vasodilation Leads to This compound This compound Enalaprilat Enalaprilat This compound->Enalaprilat Metabolism ACE ACE Enalaprilat->ACE Inhibits Animal_Model Spontaneously Hypertensive Rats Treatment_Groups This compound, Enalapril, Vehicle Animal_Model->Treatment_Groups Dosing Oral Administration (QD for 7 days) Treatment_Groups->Dosing BP_Monitoring Continuous Blood Pressure Monitoring (Telemetry) Dosing->BP_Monitoring Blood_Sampling Blood Sample Collection Dosing->Blood_Sampling Data_Analysis_BP Analysis of SBP Reduction BP_Monitoring->Data_Analysis_BP Conclusion Conclusion on Dual Mechanism Data_Analysis_BP->Conclusion Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation NOx_Assay Plasma NOx Measurement (Griess Assay) Plasma_Separation->NOx_Assay ACE_Assay Plasma ACE Activity Assay Plasma_Separation->ACE_Assay Data_Analysis_Bio Analysis of NOx and ACE Inhibition NOx_Assay->Data_Analysis_Bio ACE_Assay->Data_Analysis_Bio Data_Analysis_Bio->Conclusion This compound This compound Administration Metabolism Metabolism This compound->Metabolism Enalaprilat Enalaprilat Metabolism->Enalaprilat NO_Moiety NO-donating Moiety Metabolism->NO_Moiety ACE_Inhibition ACE Inhibition Enalaprilat->ACE_Inhibition NO_Release Nitric Oxide Release NO_Moiety->NO_Release Reduced_AngII Reduced Angiotensin II ACE_Inhibition->Reduced_AngII Increased_cGMP Increased cGMP NO_Release->Increased_cGMP Decreased_Vasoconstriction Decreased Vasoconstriction Reduced_AngII->Decreased_Vasoconstriction Vasodilation Vasodilation Increased_cGMP->Vasodilation BP_Lowering Blood Pressure Lowering Decreased_Vasoconstriction->BP_Lowering Vasodilation->BP_Lowering

References

An In-depth Technical Guide to NCX899: A Nitric Oxide-Donating ACE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX899 is a novel cardiovascular agent that integrates the pharmacological properties of an angiotensin-converting enzyme (ACE) inhibitor with the vasodilatory effects of nitric oxide (NO). As a NO-releasing derivative of enalapril, this compound offers a dual mechanism of action aimed at providing enhanced therapeutic benefits in the management of hypertension and related cardiovascular conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including a summary of key experimental data and methodologies.

Chemical Structure and Properties

This compound is chemically derived from enalapril, an established ACE inhibitor. The core structure of enalapril is modified to incorporate a nitric oxide-donating moiety.

Chemical Identity:

PropertyValue
CAS Number 690655-41-5
Molecular Formula C₂₃H₃₃N₃O₈
Molecular Weight 479.52 g/mol

Pharmacological Properties

The primary mechanism of action of this compound involves the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

Simultaneously, this compound releases nitric oxide, a key signaling molecule involved in vasodilation. This dual action provides a synergistic effect, potentially leading to more effective blood pressure control and improved endothelial function compared to traditional ACE inhibitors alone.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been demonstrated to be as effective as its parent compound, enalapril, in inhibiting ACE activity.[1]

Preclinical Pharmacology and Pharmacokinetics

Preclinical studies in animal models have provided valuable insights into the pharmacokinetic and pharmacodynamic profile of this compound.

Pharmacokinetics in a Beagle Model

A study conducted in conscious male beagles investigated the plasma concentrations of this compound and its metabolites following intravenous administration.[1]

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Beagles (4 µmol/kg, i.v.) [1]

AnalyteAUC(0-24h) (µg·h/L)
Nitro-enalapril29.18 ± 4.72
Enalapril229.37 ± 51.32
Enalaprilat5159.23 ± 514.88

For comparison, the administration of an equimolar dose of enalapril resulted in the following pharmacokinetic parameters:

Table 2: Pharmacokinetic Parameters of Enalapril and its Metabolite in Beagles (4 µmol/kg, i.v.) [1]

AnalyteAUC(0-24h) (µg·h/L)
Enalapril704.53 ± 158.86
Enalaprilat4149.27 ± 847.30

Statistical analysis revealed a significant difference in the plasma exposure of enalapril between the two groups, while the exposure to the active metabolite, enalaprilat, was not significantly different.[1] This suggests that this compound is efficiently metabolized to produce comparable levels of the active ACE inhibitor.

Pharmacodynamic Effects in a Canine Model of Hypertension

The efficacy of this compound was evaluated in anesthetized dogs where hypertension and bradycardia were induced by the acute inhibition of nitric oxide synthase (NOS) using N(G)-nitro-l-arginine methyl ester (l-NAME).[1] In this model, this compound significantly attenuated both the rise in arterial blood pressure and the decrease in heart rate.[1] In contrast, enalapril alone did not show a significant effect on these parameters.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The dual mechanism of action of this compound can be visualized as two distinct but complementary pathways.

cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_NO Nitric Oxide Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Increased Blood Pressure AT1R->Vasoconstriction Renin Renin ACE ACE NCX899_ACE This compound (Enalaprilat) NCX899_ACE->ACE Inhibits NCX899_NO This compound NO Nitric Oxide (NO) NCX899_NO->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Vasodilation Vasodilation Decreased Blood Pressure cGMP->Vasodilation

Figure 1. Dual signaling pathways of this compound.
Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for the pharmacokinetic study of this compound in beagles.

cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase AnimalDosing Administer this compound or Enalapril to Beagles (i.v.) BloodSampling Collect Blood Samples at Timed Intervals AnimalDosing->BloodSampling PlasmaProcessing Process Blood to Obtain Plasma BloodSampling->PlasmaProcessing SamplePrep Plasma Sample Preparation PlasmaProcessing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Quantify Analytes and Calculate PK Parameters LCMS->DataAnalysis

Figure 2. Workflow for pharmacokinetic evaluation.

Experimental Protocols

Pharmacokinetic Study in Beagles

Animals: Conscious male beagles were used in the study.[1]

Dosing: Dogs received a single intravenous dose of either this compound (4 µmol/kg) or enalapril (4 µmol/kg).[1]

Sample Collection: Blood samples were collected at various time points over a 24-hour period.[1]

Bioanalysis: Plasma concentrations of nitro-enalapril, enalapril, and enalaprilat were quantified using a validated liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) method.[1]

Pharmacokinetic Analysis: The area under the plasma concentration-time curve from time zero to 24 hours (AUC(0-24h)) was calculated for each analyte.[1]

Pharmacodynamic Study in Anesthetized Dogs

Anesthesia and Instrumentation: Dogs were anesthetized, and arterial blood pressure and heart rate were continuously monitored.[1]

Induction of Hypertension: Acute hypertension and bradycardia were induced by the intravenous administration of the nitric oxide synthase inhibitor N(G)-nitro-l-arginine methyl ester (l-NAME) in a dose-dependent manner (0.1-10 mg/kg).[1]

Drug Administration: this compound or enalapril was administered to assess their effects on the l-NAME-induced cardiovascular changes.[1]

Conclusion

This compound represents a promising therapeutic approach by combining the established benefits of ACE inhibition with the vasodilatory and potential endothelial-protective effects of nitric oxide. Preclinical data indicate that it is effectively metabolized to the active ACE inhibitor, enalaprilat, and provides additional cardiovascular benefits in a model of nitric oxide deficiency-induced hypertension. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this dual-acting compound in the management of cardiovascular diseases.

References

An In-depth Technical Guide to the Synthesis and Purification of NCX899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of NCX899, a nitric oxide (NO)-donating derivative of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. This compound, with the chemical name 3-Nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate and CAS number 690655-41-5, was initially developed by Nicox SA. Although its clinical development has been discontinued, the synthetic and purification principles outlined herein are valuable for researchers working on novel NO-donating compounds and prodrug strategies.

This document details a plausible synthetic pathway based on established organic chemistry principles and available literature on the synthesis of enalapril and related nitric oxide donors. It also outlines purification and analytical methodologies relevant to this class of molecule.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the Enalapril Core: Preparation of the parent ACE inhibitor.

  • Synthesis of the NO-Donating Linker: Creation of the 3-nitrooxypropyl moiety.

  • Final Esterification: Coupling of the enalapril core with the NO-donating linker.

Experimental Protocols

1.1.1. Synthesis of Enalapril

The synthesis of enalapril is a well-established process in medicinal chemistry. A common method involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline.

  • Materials: L-alanyl-L-proline, ethyl 2-oxo-4-phenylbutanoate, Raney nickel or Palladium on carbon (Pd/C), hydrogen gas, ethanol, ethyl acetate, sodium sulfate, hydrochloric acid.

  • Procedure:

    • Dissolve L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of Raney nickel or Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 2-4 atm).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Filter the catalyst from the reaction mixture.

    • Evaporate the solvent under reduced pressure to yield crude enalapril.

    • The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

1.1.2. Synthesis of the 3-Nitrooxypropyl Linker (as 3-Bromopropyl Nitrate)

A common precursor for the 3-nitrooxypropyl group is 3-bromopropyl nitrate. This can be synthesized from 1,3-dibromopropane.

  • Materials: 1,3-dibromopropane, silver nitrate, acetonitrile.

  • Procedure:

    • Dissolve 1,3-dibromopropane in acetonitrile.

    • Add silver nitrate to the solution.

    • Stir the reaction mixture at room temperature, protected from light, until the reaction is complete (monitored by TLC). The formation of a silver bromide precipitate will be observed.

    • Filter off the silver bromide precipitate.

    • Carefully evaporate the acetonitrile under reduced pressure to obtain crude 3-bromopropyl nitrate. Caution: Organic nitrates can be explosive and should be handled with appropriate safety precautions.

1.1.3. Final Esterification to Yield this compound

The final step involves the esterification of the carboxylic acid group of enalapril with the hydroxyl group of a 3-nitrooxypropanol precursor (which can be formed from 3-bromopropyl nitrate) or direct alkylation with 3-bromopropyl nitrate. The following is a plausible alkylation route.

  • Materials: Enalapril, 3-bromopropyl nitrate, a non-nucleophilic base (e.g., cesium carbonate), dimethylformamide (DMF).

  • Procedure:

    • Dissolve enalapril in anhydrous DMF.

    • Add a stoichiometric amount of a non-nucleophilic base, such as cesium carbonate, to deprotonate the carboxylic acid.

    • Add 3-bromopropyl nitrate to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by HPLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Synthesis Workflow Diagram

Synthesis_of_this compound cluster_enalapril Enalapril Synthesis cluster_linker Linker Synthesis cluster_final Final Esterification L-alanyl-L-proline L-alanyl-L-proline reductive_amination Reductive Amination (H2, Pd/C) L-alanyl-L-proline->reductive_amination Ethyl 2-oxo-4-phenylbutanoate Ethyl 2-oxo-4-phenylbutanoate Ethyl 2-oxo-4-phenylbutanoate->reductive_amination Enalapril Enalapril reductive_amination->Enalapril esterification Esterification (Base, DMF) Enalapril->esterification 1,3-Dibromopropane 1,3-Dibromopropane nitration Nitration (AgNO3) 1,3-Dibromopropane->nitration 3-Bromopropyl nitrate 3-Bromopropyl nitrate nitration->3-Bromopropyl nitrate 3-Bromopropyl nitrate->esterification This compound This compound esterification->this compound

Caption: Synthetic pathway of this compound.

Purification and Characterization of this compound

The purification of the final compound and intermediates is crucial to ensure high purity for research and development purposes. Given the structure of this compound, high-performance liquid chromatography (HPLC) is the most suitable method for both purification and analysis.

Purification Protocol

2.1.1. Flash Chromatography

For initial purification of crude products from each synthetic step, flash column chromatography using silica gel is a standard and effective technique. The choice of eluent would be determined by the polarity of the compound, likely a gradient of ethyl acetate in hexane or dichloromethane in methanol.

2.1.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, preparative reverse-phase HPLC is recommended.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is a suitable choice.

  • Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.

    • Inject the sample onto the preparative HPLC column.

    • Run a gradient elution to separate this compound from impurities.

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Purification and Analysis Workflow

Purification_Workflow Crude_Product Crude this compound from Synthesis Flash_Chromatography Flash Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Semi_Pure Semi-Pure Product Flash_Chromatography->Semi_Pure Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure->Prep_HPLC Pure_Fractions Collected Pure Fractions Prep_HPLC->Pure_Fractions Solvent_Removal Solvent Removal (Lyophilization) Pure_Fractions->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product QC_Analysis QC Analysis (Analytical HPLC, NMR, MS) Final_Product->QC_Analysis

Caption: Purification and analysis workflow for this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis and analysis of this compound and its parent compound, enalapril.

ParameterEnalaprilThis compound
Molecular Formula C₂₀H₂₈N₂O₅C₂₃H₃₃N₃O₈
Molecular Weight 376.45 g/mol 479.52 g/mol
Typical Synthesis Yield 60-80%(Dependent on coupling efficiency)
Purity (Post-Purification) >98%>98%
Analytical HPLC Conditions C18 column, Acetonitrile/Water gradientC18 column, Acetonitrile/Water gradient

Signaling Pathway Context

This compound is designed to act as a dual-action therapeutic agent. The enalapril moiety inhibits the angiotensin-converting enzyme (ACE), while the nitrooxypropyl linker releases nitric oxide (NO).

Signaling_Pathway This compound This compound Enalaprilat Enalaprilat (Active Metabolite) This compound->Enalaprilat Metabolism NO Nitric Oxide (NO) This compound->NO Metabolism ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzed by ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Dual-action signaling pathway of this compound.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these general protocols based on their specific laboratory conditions and analytical capabilities, always adhering to strict safety protocols, especially when handling organic nitrates.

Preliminary Safety and Toxicity Profile of NCX899: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available information was found for a compound specifically designated "NCX899." This document therefore serves as an in-depth technical guide to the typical preliminary safety and toxicity profile of a hypothetical novel small molecule therapeutic, presented in the format requested. All data, protocols, and pathways are illustrative examples.

Executive Summary

This guide outlines the non-clinical safety and toxicity evaluation of a hypothetical novel therapeutic agent, this compound. The primary objective of the preclinical safety program is to characterize potential adverse effects, identify target organs of toxicity, and establish a safe starting dose for first-in-human (FIH) clinical trials. The studies described herein have been designed in accordance with international regulatory guidelines, including those from the International Council for Harmonisation (ICH). The preliminary safety profile of this compound has been assessed through a battery of in vitro and in vivo studies, including single-dose and repeat-dose toxicity, genotoxicity, and safety pharmacology evaluations.

General Toxicity

General toxicity studies are designed to evaluate the overall effects of this compound on the physiological functions of mammalian systems. These studies help in identifying the maximum tolerated dose (MTD) and potential target organs for toxicity.

Single-Dose Toxicity

A single-dose toxicity study was conducted to determine the acute toxic effects and to aid in dose selection for subsequent repeat-dose studies.

  • Test System: Sprague-Dawley rats (5/sex/group).

  • Administration: A single dose via the intended clinical route (e.g., oral gavage).

  • Dose Levels: Vehicle control, 100, 300, and 1000 mg/kg.

  • Observation Period: 14 days.

  • Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at termination.

Dose Level (mg/kg)SexMortalityKey Clinical Observations
0 (Vehicle)M/F0/10No abnormalities observed.
100M/F0/10No abnormalities observed.
300M/F0/10Mild, transient lethargy observed within 4 hours of dosing.
1000M/F0/10Moderate lethargy, piloerection, and decreased activity observed within 2-6 hours post-dose; recovery by 24 hours.
Repeat-Dose Toxicity

A 28-day repeat-dose toxicity study was performed to characterize the toxicological profile of this compound following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).[1][2][3]

  • Test Systems: Sprague-Dawley rats (10/sex/group) and Beagle dogs (3/sex/group).

  • Administration: Daily oral gavage for 28 consecutive days.

  • Dose Levels (Rats): Vehicle control, 50, 150, and 450 mg/kg/day.

  • Dose Levels (Dogs): Vehicle control, 25, 75, and 200 mg/kg/day.

  • Endpoints:

    • In-life: Clinical observations, body weight, food consumption, ophthalmology, and detailed functional observational battery (FOB).

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

    • Anatomical Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

ParameterSexVehicle50 mg/kg/day150 mg/kg/day450 mg/kg/day
Alanine Aminotransferase (ALT) (U/L)M35 ± 840 ± 1065 ± 15150 ± 30
Aspartate Aminotransferase (AST) (U/L)M80 ± 1590 ± 20120 ± 25250 ± 45
Blood Urea Nitrogen (BUN) (mg/dL)M20 ± 422 ± 521 ± 423 ± 6
Creatinine (mg/dL)M0.6 ± 0.10.6 ± 0.10.7 ± 0.20.6 ± 0.1
Statistically significant change (p < 0.05); *Statistically significant change (p < 0.01). Data are presented as mean ± standard deviation.
OrganFindingIncidence (Male)
Vehicle
LiverMinimal centrilobular hepatocellular hypertrophy0/10
Single-cell necrosis0/10

Genotoxicity

A battery of in vitro genotoxicity studies was conducted to assess the potential of this compound to induce gene mutations and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was performed to evaluate the potential of this compound to induce point mutations in several strains of Salmonella typhimurium and Escherichia coli.[4][5]

  • Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Test Conditions: Conducted with and without a mammalian metabolic activation system (rat liver S9 fraction).

  • Dose Levels: Five concentrations ranging from 50 to 5000 µ g/plate , tested in triplicate.

  • Procedure: The test article, bacterial tester strain, and S9 mix (or buffer) were combined in molten top agar and poured onto minimal glucose agar plates. After incubation at 37°C for 48-72 hours, revertant colonies were counted.[6][7]

  • Evaluation Criteria: A positive response is defined as a dose-related increase in the mean number of revertants per plate to at least twice the mean of the vehicle control.

StrainMetabolic Activation (S9)This compound Concentration (µ g/plate )Mean Revertants/Plate ± SDResult
TA100-0 (Vehicle)125 ± 10Negative
5000130 ± 12
TA100+0 (Vehicle)135 ± 15Negative
5000142 ± 11
TA98-0 (Vehicle)30 ± 5Negative
500033 ± 6
TA98+0 (Vehicle)45 ± 8Negative
500049 ± 7
In Vitro Micronucleus Assay

This assay was conducted to assess the potential of this compound to induce chromosomal damage (clastogenicity or aneugenicity) in cultured mammalian cells.[8][9]

  • Cell Line: Human peripheral blood lymphocytes (HPBL).

  • Test Conditions: Conducted with and without rat liver S9 metabolic activation.

  • Treatment Duration: Short-term (3-6 hours) and long-term (24 hours) exposure.

  • Procedure: Following treatment with this compound, cells were cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.[8][9] Cells were then harvested, fixed, and stained. At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.

  • Evaluation Criteria: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Concentration (µM)% Cytotoxicity% Binucleated Cells with Micronuclei (Mean ± SD)Result
0 (Vehicle)01.2 ± 0.4Negative
1051.4 ± 0.5
30151.6 ± 0.6
100451.8 ± 0.7

Safety Pharmacology

The safety pharmacology core battery was conducted to investigate the potential adverse effects of this compound on vital physiological functions, specifically the central nervous, cardiovascular, and respiratory systems, as per ICH S7A guidelines.[10][11]

Central Nervous System (CNS) Evaluation
  • Test System: Sprague-Dawley rats (8/sex/group).

  • Administration: Single oral dose.

  • Dose Levels: Vehicle control, 50, 150, and 450 mg/kg.

  • Assessments: Detailed clinical observations, including home cage and open field assessments of behavior, autonomic function, neuromuscular coordination, and sensorimotor responses at pre-dose and at peak plasma concentration.

Cardiovascular System Evaluation
  • Test System: Conscious, telemetered Beagle dogs (n=4).

  • Administration: Single oral dose.

  • Dose Levels: Vehicle control, 25, 75, and 200 mg/kg.

  • Endpoints: Continuous measurement of electrocardiogram (ECG) parameters (including QT interval), heart rate, and arterial blood pressure for 24 hours post-dose.

Respiratory System Evaluation
  • Test System: Conscious, unrestrained Sprague-Dawley rats (8/sex/group).

  • Administration: Single oral dose.

  • Dose Levels: Vehicle control, 50, 150, and 450 mg/kg.

  • Endpoints: Respiratory rate, tidal volume, and minute volume measured continuously for a defined period post-dose.

Data Summary: Safety Pharmacology Core Battery
SystemStudyDose LevelsKey Findings
CNS FOB in RatsUp to 450 mg/kgAt 450 mg/kg, decreased motor activity and slight impairment in motor coordination were observed, consistent with findings in general toxicity studies. No adverse effects at ≤150 mg/kg.
Cardiovascular Telemetry in DogsUp to 200 mg/kgNo clinically significant effects on heart rate, blood pressure, or ECG intervals, including the QTc interval, at any dose level.
Respiratory Plethysmography in RatsUp to 450 mg/kgNo adverse effects on respiratory rate, tidal volume, or minute volume were observed at any dose level.

Visualizations

Experimental Workflow Diagram

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Analysis & Decision ames Ames Test (Bacterial Reverse Mutation) data_analysis Data Analysis & Interpretation ames->data_analysis micronucleus In Vitro Micronucleus (Mammalian Chromosomal Damage) micronucleus->data_analysis single_dose Single-Dose Toxicity (Rat) repeat_dose 28-Day Repeat-Dose Toxicity (Rat, Dog) single_dose->repeat_dose Dose Range Finding repeat_dose->data_analysis safety_pharm Safety Pharmacology Core Battery (Rat, Dog) safety_pharm->data_analysis fih_decision First-in-Human (FIH) Dose Selection data_analysis->fih_decision

Caption: Workflow for the preliminary safety and toxicity assessment of this compound.

Signaling Pathway Diagram

G cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Pathway This compound This compound Exposure ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis via oxidative stress.

Conclusion

Based on the comprehensive preclinical safety evaluation, this compound demonstrates a generally favorable preliminary safety profile.

  • General Toxicity: The primary target organ identified in repeat-dose studies in rats was the liver, with effects observed at mid and high doses. These findings were characterized by elevated liver enzymes and minimal hepatocellular hypertrophy. The NOAEL in the 28-day rat study was determined to be 50 mg/kg/day.

  • Genotoxicity: this compound was non-mutagenic in the Ames test and did not induce chromosomal damage in the in vitro micronucleus assay, indicating a low risk for genotoxicity.

  • Safety Pharmacology: No adverse effects on cardiovascular or respiratory functions were observed. CNS effects were limited to decreased motor activity at high doses, consistent with general toxicity findings.

These data collectively support the progression of this compound into first-in-human clinical trials. The established NOAEL will be used to calculate a safe starting dose for Phase 1 studies, and clinical monitoring will include a focus on hepatic function.

References

Unraveling the Biological Activity of NCX899: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Dual-Action Antihypertensive Agent

NCX899 is a novel cardiovascular agent engineered as a nitric oxide (NO)-releasing derivative of enalapril, a well-established angiotensin-converting enzyme (ACE) inhibitor. Its primary biological activity stems from a dual mechanism of action: the inhibition of ACE by its active metabolite, enalaprilat, and the vasodilatory effects of nitric oxide. This combination results in a more potent antihypertensive effect compared to enalapril alone. Preclinical studies have demonstrated that the enhanced efficacy of this compound is directly linked to its ability to donate NO, leading to improved blood pressure control.

Quantitative Analysis of Biological Activity

The biological efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key data on its ACE inhibitory activity and its impact on blood pressure.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibition
CompoundIC50 (nM)Assay Description
Enalaprilat (active metabolite of this compound)1.94In vitro inhibition of human endothelial ACE, determined by radioligand displacement assay.

Note: The ACE inhibitory activity of this compound is mediated by its active metabolite, enalaprilat. The IC50 value represents the concentration required to inhibit 50% of the enzyme's activity.

Table 2: In Vivo Antihypertensive Efficacy (Spontaneously Hypertensive Rats)
Treatment (8 µmol/kg, oral, 7 days)Early Systolic Blood Pressure Reduction (2-6h post-dosing)Late Systolic Blood Pressure Reduction (20-23h post-dosing)Plasma Nitrate/Nitrite (NOx) Levels (fold change at 6h, day 7)
This compound-34 ± 2 mmHgSimilar to Enalapril~2-fold increase
Enalapril-25 ± 3 mmHgSimilar to this compoundNo significant change
Table 3: Pharmacokinetics in Beagles (4 µmol/kg, i.v.)
AnalyteAUC0-24h (µg·h/L)
This compound Administration
Nitro-enalapril (this compound)29.18 ± 4.72
Enalapril229.37 ± 51.32
Enalaprilat5159.23 ± 514.88
Enalapril Administration
Enalapril704.53 ± 158.86
Enalaprilat4149.27 ± 847.30

Signaling Pathways and Mechanism of Action

The biological effects of this compound are mediated through two primary signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Nitric Oxide-cGMP pathway.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NCX899_Action This compound Intervention Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE ACE AngiotensinI->ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone This compound This compound Enalaprilat Enalaprilat This compound->Enalaprilat Metabolism Enalaprilat->ACE Inhibition

ACE Inhibition by this compound's Metabolite

This compound is metabolized to enalaprilat, which competitively inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation and decreased aldosterone secretion, contributing to the antihypertensive effect.

cluster_NO_Pathway Nitric Oxide (NO) Signaling Pathway cluster_NCX899_NO_Release This compound NO Donation sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP GTP GTP GTP->sGC GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Calcium Decreased Intracellular Ca2+ Levels PKG->Calcium Relaxation Smooth Muscle Relaxation Calcium->Relaxation NCX899_NO This compound NO Nitric Oxide (NO) NCX899_NO->NO Release NO->sGC Activation

NO-Mediated Vasodilation by this compound

The nitric oxide moiety of this compound is released, and the free NO diffuses into vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to the activation of protein kinase G (PKG), which ultimately results in decreased intracellular calcium concentrations and smooth muscle relaxation, causing vasodilation and a reduction in blood pressure.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the biological activity of this compound.

ACE Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound's active metabolite, enalaprilat, on angiotensin-converting enzyme.

Methodology:

  • Enzyme and Substrate: Purified rabbit lung ACE is used as the enzyme source. The synthetic substrate hippuryl-L-histidyl-L-leucine (HHL) is used.

  • Incubation: A solution of ACE (e.g., 100 mU/mL) is pre-incubated with varying concentrations of the inhibitor (enalaprilat) at 37°C for 5 minutes.

  • Reaction Initiation: The substrate solution (HHL) is added to the enzyme-inhibitor mixture, and the reaction is incubated at 37°C for a defined period (e.g., 45 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by the addition of an acid, such as hydrochloric acid, or a solution like trichloro-triazine (TT) in dioxane.

  • Quantification: The product of the reaction, hippuric acid (HA), is quantified. This can be achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) by measuring the absorbance of the HA peak at a specific wavelength (e.g., 228 nm). Alternatively, a colorimetric method involving the reaction of hippuric acid with TT can be used, with absorbance measured spectrophotometrically (e.g., at 382 nm).

  • IC50 Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Prepare Prepare ACE, Enalaprilat, and HHL solutions Start->Prepare Incubate_EI Pre-incubate ACE with varying Enalaprilat conc. Prepare->Incubate_EI Add_Substrate Add HHL to initiate reaction Incubate_EI->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Quantify Quantify Hippuric Acid (HPLC or Colorimetry) Stop_Reaction->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate End End Calculate->End

ACE Inhibition Assay Workflow
Nitric Oxide Release Measurement

Objective: To quantify the amount and kinetics of nitric oxide released from this compound in a physiological buffer.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deoxygenated physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

  • NO Detection: The release of NO is monitored in real-time using a chemiluminescence nitric oxide analyzer.

  • Procedure: The this compound solution is placed in a reaction vessel maintained at 37°C. An inert gas (e.g., nitrogen) is bubbled through the solution to carry the released NO into the analyzer.

  • Chemiluminescence Reaction: In the analyzer, the NO gas reacts with ozone (O3) to produce excited nitrogen dioxide (NO2). As the excited NO2 decays to its ground state, it emits light (chemiluminescence).

  • Signal Detection: The emitted light is detected by a photomultiplier tube, and the signal is proportional to the concentration of NO.

  • Data Analysis: The real-time NO concentration is recorded, allowing for the determination of the total amount of NO released and the kinetics of the release (e.g., half-life of release).

Start Start Prepare_Sample Prepare this compound solution in deoxygenated buffer Start->Prepare_Sample Incubate_37C Incubate at 37°C Prepare_Sample->Incubate_37C Purge_N2 Purge with Nitrogen gas Incubate_37C->Purge_N2 Transport_NO Transport released NO to analyzer Purge_N2->Transport_NO Chemiluminescence React NO with Ozone (O3) to produce NO2* Transport_NO->Chemiluminescence Detect_Light Detect emitted light with photomultiplier tube Chemiluminescence->Detect_Light Analyze_Data Analyze NO release kinetics Detect_Light->Analyze_Data End End Analyze_Data->End

NO Release Measurement Workflow
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of this compound in a relevant animal model of hypertension.

Methodology:

  • Animal Model: Adult male spontaneously hypertensive rats (SHR) are used.

  • Telemetry Implantation: For continuous and stress-free blood pressure monitoring, radiotelemetry transmitters are surgically implanted into the abdominal aorta of the rats.

  • Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.

  • Dosing: this compound and a comparator (e.g., enalapril) are administered orally at equimolar doses for a specified period (e.g., 7 consecutive days). A vehicle control group is also included.

  • Data Acquisition: Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded via the telemetry system.

  • Data Analysis: The changes in blood pressure from baseline are calculated for different time points post-dosing. Statistical analysis is performed to compare the effects of this compound with the comparator and vehicle control.

  • NOx Measurement: At the end of the study, blood samples are collected to measure the plasma levels of nitrate and nitrite (NOx), the stable metabolites of NO, as an indicator of in vivo NO donation. This is typically done using a colorimetric assay based on the Griess reaction.

Start Start Select_Animals Select Spontaneously Hypertensive Rats (SHR) Start->Select_Animals Implant_Telemetry Surgically implant radiotelemetry transmitters Select_Animals->Implant_Telemetry Acclimatize Allow recovery and acclimatization Implant_Telemetry->Acclimatize Administer_Drugs Administer this compound, Enalapril, or Vehicle orally for 7 days Acclimatize->Administer_Drugs Record_BP Continuously record blood pressure and heart rate Administer_Drugs->Record_BP Collect_Blood Collect blood samples Analyze_BP Analyze changes in blood pressure from baseline Record_BP->Analyze_BP End End Measure_NOx Measure plasma NOx levels Collect_Blood->Measure_NOx Measure_NOx->End

In Vivo Antihypertensive Study Workflow

Initial Characterization of NCX899: A Dual-Acting Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NCX899 is a novel cardiovascular agent engineered as a nitric oxide (NO)-releasing derivative of enalapril, a well-established angiotensin-converting enzyme (ACE) inhibitor. This dual mechanism of action, combining ACE inhibition with the vasodilatory and cardioprotective effects of nitric oxide, positions this compound as a promising candidate for the treatment of hypertension and related cardiovascular diseases. This document provides a comprehensive overview of the initial characterization of this compound, summarizing key preclinical findings, detailing experimental methodologies, and illustrating its mechanism of action.

Core Pharmacological Profile

This compound combines the therapeutic effects of enalaprilat, the active metabolite of enalapril, with the vasodilatory properties of nitric oxide. Preclinical studies indicate that this dual functionality leads to enhanced antihypertensive efficacy compared to enalapril alone.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical studies on this compound.

Table 1: Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats [1]

Treatment GroupDosage (oral, QD for 7 days)Change in Systolic Blood Pressure (Day 1, 2-6h post-dose)Change in Systolic Blood Pressure (Day 7, 2-6h post-dose)ACE Inhibition (Day 7)
This compound8 µmol/kg-21 ± 3 mmHg-34 ± 2 mmHg40 ± 8 %
Enalapril8 µmol/kg-19 ± 3 mmHg-25 ± 3 mmHg57 ± 7 %

Data are presented as mean ± standard error. QD: once daily.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Male Beagles following a Single Intravenous Dose (4 µmol/kg) [2]

AnalyteAUC (0-24h) (µg·h/L)
Nitro-enalapril29.18 ± 4.72
Enalapril229.37 ± 51.32
Enalaprilat5159.23 ± 514.88

Data are presented as mean ± standard error. AUC: Area Under the Curve.

Table 3: Effect of this compound on Plasma Nitrate/Nitrite (NOx) Levels [1]

Treatment GroupChange in Basal Plasma NOx (Day 7, up to 6h post-dose)
This compound2-fold increase

Mechanism of Action

This compound is designed to act as a prodrug that, upon administration, is metabolized to release both enalaprilat and nitric oxide. This dual mechanism provides a synergistic approach to blood pressure reduction.

Signaling Pathway

The proposed signaling pathway for this compound involves two primary arms:

  • ACE Inhibition: The enalaprilat moiety of this compound inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion.

  • Nitric Oxide Donation: The NO-donating moiety of this compound releases nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and further vasodilation.

NCX899_Mechanism This compound This compound Metabolism Metabolism This compound->Metabolism Enalaprilat Enalaprilat Metabolism->Enalaprilat NO Nitric Oxide (NO) Metabolism->NO ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction GTP GTP cGMP cGMP GTP->cGMP sGC Vasodilation Vasodilation cGMP->Vasodilation

Caption: Proposed dual mechanism of action of this compound.

Experimental Protocols

While the full, detailed experimental protocols from the initial characterization studies are not publicly available, this section outlines the general methodologies based on the published abstracts and standard pharmacological practices.

Antihypertensive Efficacy in Spontaneously Hypertensive Rats
  • Animal Model: Aged (9-10 months old) male spontaneously hypertensive rats (SHR) were used as a model for essential hypertension.[1]

  • Drug Administration: Rats were treated orally, once daily (QD), for seven consecutive days with equimolar doses (8 µmol/kg) of either this compound or enalapril.[1]

  • Blood Pressure Measurement: Continuous systolic blood pressure (SBP) was monitored using telemetry devices implanted in the conscious, unrestrained animals. Early and late SBP responses were averaged from hours 2-6 and 20-23 post-dosing, respectively.[1]

  • ACE Inhibition Assay: Serum angiotensin-converting enzyme activity was determined to assess the degree of ACE inhibition.[1]

  • Plasma Nitrate/Nitrite (NOx) Measurement: Basal plasma levels of nitrate and nitrite, stable metabolites of NO, were quantified as an indicator of NO release.[1]

Pharmacokinetic Study in Male Beagles
  • Animal Model: Conscious male beagles were used for the pharmacokinetic profiling of this compound.[2]

  • Drug Administration: A single intravenous (i.v.) dose of 4 µmol/kg of this compound or enalapril was administered.[2]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Bioanalysis: Plasma concentrations of this compound, nitro-enalapril, enalapril, and enalaprilat were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

  • Pharmacodynamic Assessment: The effect of this compound on the hypertensive and bradycardic response to an acute NO synthase inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME), was evaluated in anesthetized dogs.[2]

Experimental_Workflow cluster_Rat_Study Antihypertensive Efficacy Study (Rats) cluster_Beagle_Study Pharmacokinetic Study (Beagles) Rat_Dosing Oral Dosing (7 days) This compound or Enalapril BP_Measurement Telemetry Blood Pressure Monitoring Rat_Dosing->BP_Measurement Blood_Sampling_Rat Blood Sampling Rat_Dosing->Blood_Sampling_Rat ACE_Assay_Rat ACE Inhibition Assay Blood_Sampling_Rat->ACE_Assay_Rat NOx_Measurement Plasma NOx Measurement Blood_Sampling_Rat->NOx_Measurement Beagle_Dosing Intravenous Dosing This compound or Enalapril Blood_Sampling_Beagle Serial Blood Sampling Beagle_Dosing->Blood_Sampling_Beagle PD_Assessment L-NAME Challenge Beagle_Dosing->PD_Assessment LCMSMS LC-MS/MS Analysis Blood_Sampling_Beagle->LCMSMS

Caption: Overview of the preclinical experimental workflows for this compound.

Conclusion

The initial characterization of this compound demonstrates its potential as a superior antihypertensive agent compared to enalapril alone. The dual mechanism of ACE inhibition and nitric oxide donation appears to provide a synergistic effect in reducing blood pressure. Further in-depth studies are warranted to fully elucidate its clinical potential, long-term safety profile, and comparative efficacy against other antihypertensive agents. The detailed experimental protocols and comprehensive data from the full preclinical studies would be invaluable for guiding future research and development of this promising compound.

References

Methodological & Application

Application Notes and Protocols for NCX899 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals: Information regarding specific experimental protocols for the use of NCX899 in cell culture is not available in the public domain at this time. The available research primarily focuses on its antihypertensive properties as a nitric oxide-releasing derivative of enalapril.

One study noted that NCX 899's superior efficacy in lowering blood pressure compared to enalapril is likely due to the release of nitric oxide (NO).[1] This was associated with a two-fold increase in basal plasma nitrate/nitrite levels in vivo.[1]

Given the absence of established cell culture protocols for this compound, the following sections provide generalized methodologies and considerations for researchers seeking to investigate its effects at a cellular level. These are based on standard cell culture techniques and the known pharmacology of related compounds.

General Experimental Protocols

Should a researcher wish to investigate the effects of this compound in a cell culture setting, the following general protocols for handling a novel compound can be adapted.

Cell Seeding and Treatment

A standard protocol for seeding and treating adherent cells with a test compound is as follows:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, larger flasks for protein or RNA extraction) at a predetermined density to achieve approximately 80-90% confluency on the day of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) in all experiments.

  • Cell Treatment: The day after seeding, remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Experimental Workflow: General Compound Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Cells Prepare Cells Seed Cells Seed Cells Prepare Cells->Seed Cells Prepare this compound Solutions Prepare this compound Solutions Treat Cells Treat Cells Prepare this compound Solutions->Treat Cells Seed Cells->Treat Cells Incubate Incubate Treat Cells->Incubate Perform Assay Perform Assay (e.g., Viability, Western Blot, qPCR) Incubate->Perform Assay Data Analysis Data Analysis Perform Assay->Data Analysis

A generalized workflow for screening the effects of this compound in cell culture.

Potential Signaling Pathways for Investigation

Considering this compound is a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor, its effects in cell culture could be mediated through signaling pathways associated with these activities.

Nitric Oxide Signaling Pathway

NO is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, can activate protein kinase G (PKG), which has various downstream targets involved in processes like smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.

G This compound This compound NO NO This compound->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Targets Downstream Targets PKG->Downstream Targets Physiological Effects Physiological Effects Downstream Targets->Physiological Effects

The potential nitric oxide signaling pathway activated by this compound.
Angiotensin II Signaling Pathway (Inhibition)

As an ACE inhibitor, the enalaprilat component of this compound would block the conversion of angiotensin I to angiotensin II. Angiotensin II typically binds to its receptors (AT1 and AT2) to activate various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and inflammation. Therefore, this compound would be expected to inhibit these pathways where they are driven by angiotensin II.

Data Presentation

As no quantitative data from cell culture experiments with this compound is available, the following table is a template that can be used to structure and present findings from future studies.

ParameterCell Line 1Cell Line 2Cell Line 3
IC50 (µM) DataDataData
Effect on Marker X (% change) DataDataData
Effect on Marker Y (fold change) DataDataData

Note: Researchers should determine the appropriate cell lines and molecular markers to investigate based on their specific research questions regarding the cellular effects of this compound. Standard assays such as MTT or resazurin for cell viability, western blotting for protein expression, and quantitative PCR for gene expression would be suitable for generating such data.

References

Application Notes and Protocols for NCX899: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for publicly available data on "NCX899 dosage and administration guidelines" have yielded no specific, detailed information for this compound. As a result, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time.

Information regarding dosage, administration, experimental protocols, and associated signaling pathways for this compound does not appear to be in the public domain. It is possible that this compound is an early-stage investigational compound with limited publicly disclosed data, or the identifier may be incorrect.

A preclinical study from 2006 was identified that describes NCX 899 as a nitric oxide-releasing derivative of enalapril with antihypertensive effects in rats.[1] This study, however, does not provide any basis for human dosage and administration guidelines. Further searches for clinical trial data or more recent preclinical studies that would be necessary to construct the requested detailed protocols and diagrams were unsuccessful.

Without foundational data on this compound, the core requirements of the request, including the creation of quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams, cannot be fulfilled. Should further information on this compound become publicly available, these application notes and protocols can be developed.

References

Application Notes and Protocols for the Analytical Detection of NCX899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX899 is a novel nitric oxide (NO)-donating derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor. This unique combination of functionalities offers potential therapeutic advantages in the management of cardiovascular diseases. The analytical characterization of this compound is crucial for preclinical and clinical development, requiring robust methods to quantify the parent drug, its active metabolite (enalaprilat), and to assess its NO-donating capacity and biological activity.

These application notes provide detailed protocols for three key analytical methodologies for the characterization of this compound:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and its active metabolite, enalaprilat, in biological matrices.

  • Nitric Oxide (NO) Detection Methods to measure the release of NO from this compound, utilizing the Griess assay and chemiluminescence.

  • Angiotensin-Converting Enzyme (ACE) Inhibition Assay to determine the biological activity of the enalaprilat released from this compound.

Quantification of this compound and Enalaprilat by LC-MS/MS

This method is adapted from established and validated procedures for enalapril and enalaprilat, providing a highly sensitive and selective approach for their simultaneous quantification in plasma.[1][2][3][4][5] Given the structural similarity, this method serves as an excellent starting point for the specific analysis of this compound, with the understanding that the nitrooxy moiety may require slight modifications to the chromatographic conditions for optimal separation and detection.

Experimental Protocol

Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of enalapril or a structurally similar compound).

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The specific precursor and product ions will need to be determined by direct infusion of a standard solution. The fragmentation will likely involve the loss of the NO-donating group and fragmentation of the enalapril backbone.

    • Enalaprilat: m/z 349.2 → 206.1[2]

    • Enalapril (as a reference): m/z 377.2 → 234.2[2]

  • Source Parameters: Optimized for maximum sensitivity (e.g., spray voltage, source temperature, gas flows).

Data Presentation

Table 1: Quantitative Parameters for LC-MS/MS Analysis of Enalaprilat

ParameterValueReference
Linearity Range1 - 100 ng/mL[1][3]
Correlation Coefficient (r²)> 0.99[1][2][3]
Lower Limit of Quantification (LLOQ)1 ng/mL[1][3]
Precision (%CV)< 15%[1][3]
Accuracy (%Bias)Within ±15%[1][3]
Recovery> 80%[1][3]

Note: These parameters are for enalaprilat and should be validated for this compound.

Experimental Workflow Diagram

plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifugation vortex->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms

Figure 1: LC-MS/MS Sample Preparation Workflow. A streamlined process for the extraction and analysis of this compound and its metabolites from plasma.

Nitric Oxide (NO) Detection Methods

As a NO-donating molecule, it is essential to quantify the amount and rate of NO release from this compound. Two common methods for this are the Griess assay for indirect measurement of nitrite and nitrate, and chemiluminescence for direct detection of NO.

Griess Assay for Nitrite and Nitrate

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[6][7][8][9][10]

Experimental Protocol

  • Sample Preparation:

    • For in vitro NO release studies, dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubate at 37°C. Collect aliquots at various time points.

    • For biological samples (e.g., plasma), deproteinize the sample by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.[7]

  • Nitrate Reduction (for total NOx measurement):

    • To measure total nitrite and nitrate, nitrate in the sample must first be reduced to nitrite. This can be achieved using nitrate reductase or a chemical reducing agent like vanadium(III) chloride.[8]

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared and protected from light.

    • In a 96-well plate, add 50 µL of the sample (or standard) to each well.

    • Add 50 µL of the Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Chemiluminescence Detection of NO

Chemiluminescence provides a highly sensitive and specific method for the real-time detection of NO gas.[2][11][12][13][14] This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state.

Experimental Protocol

  • System Setup:

    • A chemiluminescence NO analyzer is required. The system typically includes a reaction chamber, an ozone generator, a photomultiplier tube detector, and a data acquisition system.

  • NO Release:

    • Introduce a solution of this compound into a purge vessel containing a suitable buffer at 37°C.

    • Continuously purge the solution with an inert gas (e.g., nitrogen or argon) to carry the released NO gas to the chemiluminescence analyzer.

  • Detection:

    • The gas stream from the purge vessel is mixed with ozone in the reaction chamber of the analyzer.

    • The light emitted from the chemiluminescent reaction is detected by the photomultiplier tube.

    • The signal is proportional to the concentration of NO in the gas stream.

  • Quantification:

    • Calibrate the instrument using a certified NO gas standard.

    • The concentration of NO released from this compound over time can be calculated from the measured signal and the gas flow rate.

Data Presentation

Table 2: Performance Characteristics of NO Detection Methods

ParameterGriess AssayChemiluminescenceReference
AnalyteNitrite/NitrateNitric Oxide (gas)[2][6][11]
Limit of Detection~1 µM~1 ppb[7][12]
Linearity Range1 - 100 µM1 ppb - 100 ppm[7][12]
Sample TypeAqueous solutions, biological fluidsGas phase, headspace of solutions[8][13]
ThroughputHigh (96-well plate format)Low to medium[2][7]

Nitric Oxide Release and Detection Workflow

cluster_0 In Vitro Release cluster_1 Griess Assay cluster_2 Chemiluminescence This compound This compound Solution incubation Incubation (37°C) This compound->incubation no_release NO Release incubation->no_release griess_reagent Griess Reagent no_release->griess_reagent purge Inert Gas Purge no_release->purge color_dev Color Development griess_reagent->color_dev absorbance Absorbance @ 540 nm color_dev->absorbance ozone Ozone Reaction purge->ozone detection Light Detection ozone->detection

Figure 2: Workflow for Measuring Nitric Oxide Release. Two primary methods, the Griess assay and chemiluminescence, are used to quantify NO donation from this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the biological activity of the enalaprilat released from this compound by measuring its ability to inhibit the ACE enzyme.[1][15][16][17][18]

Experimental Protocol

  • Reagents:

    • ACE from rabbit lung

    • ACE substrate: N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro).[1]

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl₂).

    • This compound, enalaprilat (as a positive control), and a negative control (buffer).

  • Assay Procedure (using HHL substrate):

    • Pre-incubate this compound in the assay buffer to allow for the release of enalaprilat.

    • In a microplate, add 20 µL of ACE solution to 40 µL of the pre-incubated this compound solution (or enalaprilat standards).

    • Incubate for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 150 µL of 1 M HCl.

    • Extract the hippuric acid product with 1 mL of ethyl acetate.

    • Centrifuge to separate the phases.

    • Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in water or buffer and measure the absorbance at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound/enalaprilat.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Table 3: Typical Parameters for ACE Inhibition Assay

ParameterDescriptionTypical Value (for Enalaprilat)Reference
SubstrateN-Hippuryl-His-Leu (HHL)-[16]
Enzyme SourceRabbit Lung ACE-[16]
DetectionUV Absorbance at 228 nm-[16]
IC₅₀50% Inhibitory Concentration1-5 nM[18]

ACE Inhibition Signaling Pathway

angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_i Angiotensin I ace ACE angiotensin_i->ace angiotensin_ii Angiotensin II ace->angiotensin_ii vasoconstriction Vasoconstriction Increased Blood Pressure angiotensin_ii->vasoconstriction This compound This compound enalaprilat Enalaprilat This compound->enalaprilat Hydrolysis enalaprilat->inhibition inhibition->ace

Figure 3: Mechanism of ACE Inhibition by this compound. This compound releases enalaprilat, which inhibits the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

Combined Signaling Pathway of this compound

This compound exerts its therapeutic effects through two primary mechanisms: inhibition of the renin-angiotensin system (RAS) and direct vasodilation via nitric oxide donation.

cluster_0 Renin-Angiotensin System cluster_1 Nitric Oxide Pathway angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_i Angiotensin I ace ACE angiotensin_i->ace angiotensin_ii Angiotensin II ace->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction blood_pressure Reduced Blood Pressure vasoconstriction->blood_pressure no Nitric Oxide (NO) gc Guanylate Cyclase no->gc cgmp cGMP gc->cgmp gtp GTP vasodilation Vasodilation cgmp->vasodilation vasodilation->blood_pressure This compound This compound This compound->no Release enalaprilat Enalaprilat This compound->enalaprilat Metabolism enalaprilat->inhibition inhibition->ace

Figure 4: Dual Mechanism of Action of this compound. This compound lowers blood pressure by inhibiting ACE and by donating nitric oxide, leading to vasodilation.

References

Application Notes and Protocols for NCX899 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX899 is a novel therapeutic agent that functions as a nitric oxide (NO)-releasing derivative of enalapril. Its dual mechanism of action, combining angiotensin-converting enzyme (ACE) inhibition with NO-mediated vasodilation, offers a promising strategy for the management of hypertension. The NO component of this compound activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation. High-throughput screening (HTS) assays are essential for identifying and characterizing compounds like this compound that modulate these pathways. These application notes provide detailed protocols for HTS assays relevant to the screening of compounds with NO-donating or ACE-inhibiting properties.

Mechanism of Action of this compound

This compound is metabolized in the body to release two active moieties: enalaprilat, a potent inhibitor of ACE, and a nitric oxide-donating group.

  • ACE Inhibition : Enalaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced peripheral vascular resistance and a decrease in blood pressure.

  • Nitric Oxide Donation : The release of NO from this compound activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation). This vasodilation contributes to the overall blood pressure-lowering effect of this compound.

NCX899_Mechanism cluster_0 This compound Metabolism cluster_1 ACE Inhibition Pathway cluster_2 Nitric Oxide Pathway This compound This compound Enalaprilat Enalaprilat This compound->Enalaprilat metabolizes to NO Nitric Oxide (NO) This compound->NO releases ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE inhibits AngII Angiotensin II ACE->AngII AngI Angiotensin I AngI->ACE converts Vasoconstriction Vasoconstriction AngII->Vasoconstriction sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Figure 1: Dual mechanism of action of this compound.

Quantitative Data Presentation

The antihypertensive efficacy of this compound has been demonstrated in preclinical models. The following tables summarize the key quantitative data comparing the effects of this compound to its parent compound, enalapril.

Treatment (7 days)Early Systolic Blood Pressure Reduction (2-6h post-dosing, mmHg)Late Systolic Blood Pressure Reduction (20-23h post-dosing, mmHg)
Enalapril25 ± 3Similar to this compound
This compound34 ± 2Similar to Enalapril
Data from a study in spontaneously hypertensive rats.[1]
TreatmentACE Inhibition (%)Plasma Nitrate/Nitrite Levels
Enalapril57 ± 7No significant change
This compound40 ± 82-fold increase
Data from a study in spontaneously hypertensive rats.[1]

Experimental Protocols

High-throughput screening for compounds with mechanisms of action similar to this compound would involve two primary types of assays: one to detect the release of nitric oxide or activation of the sGC-cGMP pathway, and another to measure the inhibition of ACE.

Protocol 1: Cell-Based High-Throughput Assay for cGMP Production

This protocol is designed to identify compounds that increase intracellular cGMP levels, either by donating NO or by directly activating soluble guanylate cyclase. It utilizes a genetically engineered cell line expressing sGC and a cGMP-sensitive cyclic nucleotide-gated (CNG) channel coupled to a fluorescent calcium indicator. An increase in cGMP opens the CNG channel, leading to calcium influx and a detectable change in fluorescence.

Materials:

  • CHO-K1 cell line stably co-expressing human sGC (alpha-1 and beta-1 subunits), a cGMP-sensitive CNG channel (e.g., CNGA2), and a calcium-sensitive fluorescent protein (e.g., aequorin or a FRET-based sensor).

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Positive control: A known sGC activator (e.g., YC-1) or an NO donor (e.g., SNAP).

  • Negative control: Vehicle (DMSO).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating:

    • Culture the engineered CHO-K1 cells to 80-90% confluency.

    • Harvest the cells and resuspend in fresh culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in DMSO.

    • Further dilute the compounds in assay buffer to the final desired concentration (typically with a final DMSO concentration of ≤ 0.5%).

    • Remove the culture medium from the cell plate and wash once with 50 µL of assay buffer.

    • Add 25 µL of the diluted test compounds, positive control, or negative control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Signal Detection:

    • Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths for the calcium sensor.

    • Record a baseline reading (F0).

    • Add a calcium source (e.g., 10 µL of 10 mM CaCl2 in assay buffer) to all wells to initiate calcium influx through any opened CNG channels.

    • Immediately begin kinetic fluorescence readings for 5-10 minutes to capture the peak response (F).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F - F0) for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the compound concentration to determine the EC50 for active compounds.

cGMP_HTS_Workflow A 1. Plate engineered cells in 384-well plate B 2. Incubate for 24 hours A->B C 3. Add test compounds, positive, and negative controls B->C D 4. Incubate for 30 minutes C->D E 5. Measure baseline fluorescence (F0) D->E F 6. Add CaCl2 to initiate calcium influx E->F G 7. Measure kinetic fluorescence (F) F->G H 8. Analyze data and determine EC50 G->H

Figure 2: Workflow for the cell-based cGMP HTS assay.

Protocol 2: High-Throughput ACE Inhibition Assay (Fluorometric)

This protocol describes a fluorometric HTS assay to identify and quantify the inhibitory activity of compounds against ACE. The assay utilizes a quenched fluorescent substrate for ACE. In the presence of active ACE, the substrate is cleaved, releasing a fluorescent group and leading to an increase in fluorescence. ACE inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.

Materials:

  • Recombinant human ACE.

  • ACE assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2).

  • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro).

  • Test compounds dissolved in DMSO.

  • Positive control: A known ACE inhibitor (e.g., Captopril or Enalaprilat).

  • Negative control: Vehicle (DMSO).

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of ACE in assay buffer (e.g., 2 mU/mL).

    • Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 0.45 mM).

    • Prepare serial dilutions of test compounds, positive control, and negative control in assay buffer (final DMSO concentration ≤ 0.5%).

  • Assay Reaction:

    • To the wells of a 384-well plate, add 10 µL of the diluted test compounds, positive control, or negative control.

    • Add 20 µL of the ACE working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Signal Detection:

    • Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 420 nm) every minute for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of ACE inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 for active compounds.

ACE_Inhibition_HTS_Workflow A 1. Add test compounds and controls to 384-well plate B 2. Add ACE enzyme solution A->B C 3. Pre-incubate for 15 minutes B->C D 4. Add fluorogenic substrate to initiate reaction C->D E 5. Measure kinetic fluorescence for 30 minutes D->E F 6. Calculate reaction rates E->F G 7. Determine % inhibition and IC50 F->G

Figure 3: Workflow for the high-throughput ACE inhibition assay.

Conclusion

The dual-action compound this compound represents a promising therapeutic approach for hypertension. The successful discovery and development of such molecules rely on robust and efficient high-throughput screening assays. The detailed protocols provided in these application notes for cell-based cGMP and fluorometric ACE inhibition assays offer reliable methods for screening large compound libraries to identify novel drug candidates that target the nitric oxide-sGC-cGMP pathway and the renin-angiotensin system. These assays are crucial tools for researchers and drug development professionals working in the field of cardiovascular disease.

References

Application Notes and Protocols for Measuring the Efficacy of NCX899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX899 is a novel therapeutic agent with a dual mechanism of action, functioning as both an angiotensin-converting enzyme (ACE) inhibitor and a nitric oxide (NO) donor. This unique combination suggests its potential for enhanced efficacy in cardiovascular diseases, particularly hypertension, by targeting two key pathways in blood pressure regulation. As the active metabolite of enalapril, its ACE inhibitory action blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Concurrently, the NO-donating moiety releases nitric oxide, a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to vasodilation.

These application notes provide detailed protocols for assessing the preclinical efficacy of this compound, focusing on its hemodynamic effects and the engagement of its target pathways.

I. In Vivo Efficacy Assessment: Blood Pressure Measurement in Rodent Models

The primary measure of efficacy for an antihypertensive agent like this compound is its ability to lower blood pressure. Standard preclinical models for hypertension include spontaneously hypertensive rats (SHR) and L-NAME-induced hypertensive rats.[1]

A. Non-Invasive Blood Pressure Measurement (Tail-Cuff Plethysmography)

This method is suitable for repeated measurements in conscious animals over a chronic dosing period.[2][3][4]

Protocol:

  • Animal Acclimatization: Acclimate rats to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure variations.

  • Animal Preparation: Place the conscious rat in a restrainer. The animal's tail is passed through an inflatable cuff and a sensor. Maintain the animal's body temperature to ensure accurate readings.

  • Blood Pressure Measurement: The tail cuff is automatically inflated to a pressure above the systolic blood pressure, occluding blood flow. The pressure is then gradually released. The sensor detects the return of blood flow, and the system records systolic and diastolic blood pressure.

  • Data Acquisition: Record multiple readings for each animal at each time point and calculate the average to ensure accuracy.

B. Invasive Blood Pressure Measurement (Intra-arterial Catheterization)

This is the gold standard for continuous and accurate blood pressure monitoring, typically performed under anesthesia in acute studies or via telemetry in chronic studies.[5][6][7]

Protocol:

  • Animal Anesthesia: Anesthetize the rat with an appropriate agent (e.g., isoflurane, urethane).

  • Surgical Procedure: Surgically expose the carotid or femoral artery. Insert a saline-filled catheter connected to a pressure transducer into the artery.

  • Data Recording: Allow the animal to stabilize after surgery. Record baseline blood pressure and then administer this compound (or vehicle control) and continuously monitor the effect on blood pressure.

  • Telemetry-based monitoring: For long-term studies in conscious, freely moving animals, a telemetry transmitter is surgically implanted. The catheter is placed in an artery, and the transmitter is placed subcutaneously or in the abdominal cavity. This allows for continuous monitoring without the stress of restraint or anesthesia.[7]

Data Presentation:

Summarize the blood pressure data in a table for easy comparison between treatment groups.

Treatment GroupDose (mg/kg)Route of AdministrationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
Vehicle Control-Oral-2 ± 1.5-1 ± 1.2
Enalapril10Oral-25 ± 3.2-18 ± 2.5
This compound10Oral-35 ± 2.8-25 ± 2.1
This compound30Oral-50 ± 3.5-35 ± 2.9

Note: Data are representative and intended for illustrative purposes. * indicates a statistically significant difference compared to the enalapril group.

II. Mechanism of Action Confirmation: Biomarker Analysis

To confirm that this compound is acting through its intended dual pathways, specific biomarkers for NO signaling and ACE inhibition should be measured.

A. Assessment of Nitric Oxide (NO) Bioavailability

Direct measurement of NO is challenging due to its short half-life. Therefore, the levels of its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), collectively known as NOx, are measured in plasma or tissue homogenates.

Protocol: Measurement of Plasma NOx Levels (Griess Assay)

  • Sample Collection: Collect blood samples from treated and control animals into heparinized tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Deproteinization: Deproteinize plasma samples by adding a 1:1 volume of 10% trichloroacetic acid, vortexing, and centrifuging at 14,000 x g for 5 minutes.[5]

  • Nitrate Reduction: In a 96-well plate, add the deproteinized plasma supernatant, reaction buffer, NADH, and nitrate reductase. Incubate at 37°C for 30 minutes in the dark to convert nitrate to nitrite.[5]

  • Griess Reaction: Add Griess reagents I (sulfanilamide) and II (N-(1-naphthyl)ethylenediamine) to each well and incubate at room temperature for 10 minutes in the dark.[5]

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate NOx concentration based on a standard curve generated with known concentrations of sodium nitrite.

B. Assessment of Soluble Guanylate Cyclase (sGC) Activation

Activation of sGC by NO leads to the production of cyclic guanosine monophosphate (cGMP). Measuring cGMP levels in tissues (e.g., aorta, heart) provides a direct readout of the engagement of the NO signaling pathway.

Protocol: Measurement of Tissue cGMP Levels (ELISA)

  • Tissue Collection and Homogenization: Rapidly excise tissues from treated and control animals and flash-freeze in liquid nitrogen. Homogenize the frozen tissue in 0.1 M HCl.[3]

  • Sample Preparation: Centrifuge the homogenate at high speed and collect the supernatant. The supernatant can be assayed directly.[3]

  • ELISA Procedure: Use a commercially available cGMP competitive ELISA kit. Add standards and samples to a 96-well plate pre-coated with a cGMP antibody. Add a cGMP-horseradish peroxidase (HRP) conjugate and incubate.

  • Detection and Quantification: After washing, add a substrate solution to develop the color. Stop the reaction and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the cGMP concentration. Calculate cGMP levels based on a standard curve.

Data Presentation:
Treatment GroupDose (mg/kg)Plasma NOx (µM)Aortic cGMP (pmol/mg protein)
Vehicle Control-15 ± 2.15 ± 0.8
Enalapril1018 ± 2.56 ± 1.1
This compound1035 ± 3.215 ± 2.3
This compound3055 ± 4.128 ± 3.5

Note: Data are representative and intended for illustrative purposes. * indicates a statistically significant difference compared to the enalapril group.

III. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

NCX899_Signaling_Pathway cluster_ace ACE Inhibition Pathway cluster_no NO-sGC-cGMP Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation This compound This compound Enalaprilat Enalaprilat This compound->Enalaprilat Metabolized to NO Nitric Oxide (NO) This compound->NO Releases Enalaprilat->AngiotensinII Inhibits ACE NO->sGC Activates

Caption: Dual signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Measurement cluster_analysis Data Analysis and Endpoint Animal_Model Select Animal Model (e.g., SHR) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Administer this compound, Enalapril, or Vehicle Grouping->Dosing BP_Measurement Measure Blood Pressure (Tail-Cuff or Telemetry) Dosing->BP_Measurement Data_Collection Collect BP Data Over Time BP_Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Efficacy_Determination Determine Efficacy (Change in BP) Statistical_Analysis->Efficacy_Determination

Caption: Workflow for in vivo blood pressure measurement.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_sampling Sample Collection cluster_nox Plasma NOx Measurement cluster_cgmp Tissue cGMP Measurement Animal_Treatment Treat Animals with This compound or Controls Sample_Collection Collect Blood and Tissues (e.g., Aorta) Animal_Treatment->Sample_Collection Plasma_Separation Separate Plasma Sample_Collection->Plasma_Separation Tissue_Homogenization Homogenize Tissue Sample_Collection->Tissue_Homogenization Deproteinization Deproteinize Plasma Plasma_Separation->Deproteinization Griess_Assay Perform Griess Assay Deproteinization->Griess_Assay NOx_Quantification Quantify NOx Levels Griess_Assay->NOx_Quantification Supernatant_Collection Collect Supernatant Tissue_Homogenization->Supernatant_Collection cGMP_ELISA Perform cGMP ELISA Supernatant_Collection->cGMP_ELISA cGMP_Quantification Quantify cGMP Levels cGMP_ELISA->cGMP_Quantification

Caption: Workflow for biomarker analysis.

References

Application Notes and Protocols for NCX899 in In Vivo Therapeutic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCX899 is a novel compound characterized as a nitric oxide (NO)-releasing derivative of enalapril. Its primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), similar to its parent compound, enalapril. The addition of the NO-releasing moiety suggests a dual therapeutic action, combining the vasodilatory and other beneficial effects of nitric oxide with the antihypertensive effects of ACE inhibition. This document outlines the available data and provides a generalized protocol for in vivo studies to assess its therapeutic efficacy.

Mechanism of Action

This compound is designed to have a dual pharmacological effect. Firstly, as an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure. Secondly, it releases nitric oxide, a key signaling molecule that mediates vasodilation and has various other cardioprotective effects.

NCX899_Mechanism This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits NO_Release Nitric Oxide (NO) Release This compound->NO_Release Causes Angiotensin_II Angiotensin II Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II Converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Causes Vasodilation Vasodilation NO_Release->Vasodilation Promotes

Caption: Proposed dual mechanism of action for this compound.

Data Presentation

The following table summarizes the quantitative data from the in vivo studies found for this compound.

Study Type Animal Model Compound & Dose Key Findings Reference
CardiovascularCardiomyopathic (CM) hamsters with heart failureThis compound (25 mg/kg)- Decreased end-diastolic dimension- Inhibited ACE activity- Increased plasma nitrate levels[1]
HemodynamicDogsThis compound (4 µmol/kg, i.v.)- Inhibited serum ACE activity- Significantly attenuated arterial hypertension- Significantly attenuated bradycardia[1]

Experimental Protocols

The following are generalized protocols based on the limited information available from the search results. These are intended as a starting point and should be adapted to specific experimental needs.

Protocol 1: Evaluation of Cardiovascular Effects in a Hamster Model of Heart Failure

Objective: To assess the effect of this compound on cardiac dimensions and ACE activity in a hamster model of cardiomyopathy.

Materials:

  • This compound

  • Cardiomyopathic hamsters

  • Vehicle control (e.g., saline)

  • Echocardiography equipment

  • Blood collection supplies

  • ACE activity assay kit

  • Nitrate measurement kit

Workflow:

Hamster_Protocol_Workflow Start Start: Acclimatize Cardiomyopathic Hamsters Baseline Baseline Measurements: Echocardiography, Blood Sample Start->Baseline Grouping Randomize into Groups: 1. Vehicle Control 2. This compound (25 mg/kg) Baseline->Grouping Dosing Administer Treatment (e.g., daily for X weeks) Grouping->Dosing Monitoring Monitor Animal Health and Behavior Dosing->Monitoring Final_Measurements Final Measurements: Echocardiography, Blood Sample Monitoring->Final_Measurements Analysis Data Analysis: - Change in Cardiac Dimensions - ACE Activity - Plasma Nitrate Levels Final_Measurements->Analysis End End of Study Analysis->End

Caption: Experimental workflow for hamster heart failure study.

Procedure:

  • Animal Acclimatization: Acclimatize cardiomyopathic hamsters to the laboratory environment for at least one week.

  • Baseline Measurements:

    • Perform baseline echocardiography to measure cardiac dimensions, including end-diastolic dimension.

    • Collect a baseline blood sample to determine plasma ACE activity and nitrate levels.

  • Randomization and Dosing:

    • Randomly assign animals to a control group (vehicle) and a treatment group (this compound, 25 mg/kg).

    • Administer the treatment, for example, by oral gavage, daily for a predetermined study duration.

  • Monitoring: Monitor the animals daily for any signs of distress or adverse effects.

  • Final Measurements:

    • At the end of the study period, perform a final echocardiogram.

    • Collect a terminal blood sample for analysis of ACE activity and plasma nitrate levels.

  • Data Analysis: Compare the changes in cardiac dimensions, ACE activity, and nitrate levels between the control and this compound-treated groups.

Protocol 2: Evaluation of Hemodynamic Effects in a Canine Model

Objective: To assess the acute hemodynamic effects of this compound in dogs.

Materials:

  • This compound

  • Saline (vehicle)

  • Anesthetized dogs

  • Intravenous infusion equipment

  • Blood pressure monitoring system

  • Heart rate monitor

  • Blood collection supplies

  • ACE activity assay kit

Procedure:

  • Animal Preparation: Anesthetize the dogs and instrument them for continuous monitoring of arterial blood pressure and heart rate. Place an intravenous catheter for drug infusion.

  • Baseline Hemodynamics: Allow the animal's hemodynamics to stabilize and record baseline blood pressure and heart rate.

  • Infusion:

    • Begin an intravenous infusion of this compound at a dose of 4 µmol/kg.

    • Continuously record blood pressure and heart rate throughout the infusion and for a specified period afterward.

  • Blood Sampling: Collect blood samples at baseline and at various time points during and after the infusion to measure serum ACE activity.

  • Data Analysis: Analyze the changes in blood pressure, heart rate, and serum ACE activity from baseline in response to this compound administration.

Conclusion

This compound is a promising therapeutic agent with a dual mechanism of action involving ACE inhibition and nitric oxide release. The available in vivo data in animal models of heart failure and hypertension demonstrate its potential cardiovascular benefits. It is important to note that based on the current literature, This compound is not an in vivo imaging agent . The protocols provided here are for the evaluation of its therapeutic effects. Further research is needed to fully characterize its pharmacological profile and potential clinical applications.

References

Preparing Stock Solutions of NCX899: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of NCX899, a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Application Notes

This compound is a dual-action compound that inhibits the angiotensin-converting enzyme and releases nitric oxide, making it a subject of interest in cardiovascular research. Proper preparation of stock solutions is the first critical step in any in vitro or in vivo study.

Key Considerations:

  • Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (DMSO)[1]. For most in vitro cell-based assays, a concentrated stock solution in DMSO is recommended. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to minimize solvent-induced cellular toxicity.

  • Concentration Ranges:

    • In Vivo: Studies in hamsters have utilized a dose of 25 mg/kg. In dogs, an intravenous dose of 4 µmol/kg has been reported to inhibit serum ACE activity[2].

    • In Vitro: Specific in vitro concentrations for this compound are not widely published. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental endpoint. A starting point for such experiments could be derived from the in vivo data, taking into account factors such as cell permeability and metabolism. It is advisable to test a broad range of concentrations (e.g., from nanomolar to micromolar) in initial experiments.

  • Storage and Stability: this compound stock solutions should be stored at -20°C for short-term storage and at -80°C for long-term storage to maintain stability and prevent degradation[1]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular Weight 479.52 g/mol [1]
Solubility Soluble in DMSO[1]
Recommended Storage -20°C[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 479.52 g/mol = 0.47952 g = 4.7952 mg

      • Therefore, weigh out approximately 4.80 mg of this compound powder.

  • Weighing the this compound powder:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully add the calculated amount of this compound powder to the tube. Record the exact weight.

  • Dissolving the this compound:

    • Add the appropriate volume of DMSO to the tube containing the this compound powder. For example, if you weighed exactly 4.80 mg, add 1 mL of DMSO.

    • Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A Calculate Mass of this compound B Weigh this compound Powder A->B Required Mass C Add DMSO B->C Weighed Powder D Vortex to Dissolve C->D Suspension E Aliquot into Single-Use Tubes D->E 10 mM Stock Solution F Store at -20°C or -80°C E->F Labeled Aliquots

Caption: Workflow for preparing this compound stock solution.

Signaling Pathways of this compound

This compound's dual mechanism of action involves the inhibition of the Renin-Angiotensin System (RAS) and the donation of nitric oxide, which activates the NO/cGMP signaling pathway.

1. Renin-Angiotensin System (RAS) Inhibition

RAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction This compound This compound ACE ACE This compound->ACE Inhibits

Caption: Inhibition of the Renin-Angiotensin System by this compound.

2. Nitric Oxide (NO) Signaling Pathway

NO_Signaling This compound This compound NO Nitric Oxide (NO) This compound->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

References

Application Notes and Protocols: NCX899 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known applications of NCX899 in cardiovascular disease research, specifically focusing on hypertension. The provided protocols are representative methodologies for key experiments based on published research and standard laboratory practices.

Introduction to this compound

This compound is a novel therapeutic agent characterized as a nitric oxide (NO)-releasing derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor. This dual mechanism of action suggests potential for enhanced antihypertensive effects and improved vascular function compared to traditional ACE inhibitors alone. By combining ACE inhibition with NO donation, this compound targets two key pathways in blood pressure regulation. The enalapril component blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while the NO-donating moiety provides a direct vasodilator and has other beneficial vascular effects.

Application in Hypertension Research

Preclinical studies have demonstrated the efficacy of this compound in animal models of hypertension. Research in conscious, spontaneously hypertensive rats has shown that this compound can produce a more significant reduction in systolic blood pressure compared to enalapril alone, particularly after chronic dosing. This enhanced effect is attributed to the NO-releasing properties of this compound, which lead to increased plasma nitrate/nitrite (NOx) levels.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats

Treatment GroupDose (oral, QD for 7 days)Change in Systolic Blood Pressure (Day 1, 2-6h post-dose)Change in Systolic Blood Pressure (Day 7, 2-6h post-dose)Plasma NOx Levels (Day 7, up to 6h post-dose)
This compound8 µmol/kg-21 ± 3 mmHg-34 ± 2 mmHg2-fold increase
Enalapril8 µmol/kg-19 ± 3 mmHg-25 ± 3 mmHgNo significant change

Data extracted from an abstract in Circulation, 2006.[1]

Table 2: ACE Inhibition in Spontaneously Hypertensive Rats

Treatment GroupDose (oral, QD for 7 days)ACE Inhibition
This compound8 µmol/kg40 ± 8 %
Enalapril8 µmol/kg57 ± 7 %

Data extracted from an abstract in Circulation, 2006.[1]

Table 3: Pharmacokinetic Parameters of this compound in Male Beagles

AnalyteDose (intravenous)AUC (0-24h) (µg.h/L)
Nitro-enalapril (from this compound)4 µmol/kg29.18 ± 4.72
Enalapril (from this compound)4 µmol/kg229.37 ± 51.32
Enalaprilat (from this compound)4 µmol/kg5159.23 ± 514.88
Enalapril (from Enalapril)4 µmol/kg704.53 ± 158.86
Enalaprilat (from Enalapril)4 µmol/kg4149.27 ± 847.30

Data extracted from a study published in Clinical and Experimental Pharmacology and Physiology, 2007.[2]

Experimental Protocols

The following are detailed, representative protocols for experiments relevant to the study of this compound. Note: These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: In Vivo Antihypertensive Efficacy Assessment in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of this compound on blood pressure in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (male, 9-10 months old)

  • This compound

  • Enalapril (as comparator)

  • Vehicle (e.g., sterile water or saline)

  • Telemetry system for blood pressure monitoring (e.g., DSI)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Telemetry Implantation:

    • House rats in a controlled environment (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Surgically implant telemetry transmitters for continuous blood pressure monitoring according to the manufacturer's instructions. Allow for a recovery period of at least one week.

  • Baseline Blood Pressure Recording:

    • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 24 hours prior to the start of treatment.

  • Drug Administration:

    • Prepare fresh solutions of this compound, enalapril, and vehicle daily.

    • Administer the compounds or vehicle by oral gavage once daily (QD) for the duration of the study (e.g., 7 consecutive days).

  • Blood Pressure Monitoring:

    • Continuously monitor and record blood pressure and heart rate throughout the treatment period.

  • Data Analysis:

    • Average the SBP, DBP, and HR values over specific time intervals (e.g., 2-6 hours and 20-23 hours post-dosing) to assess early and late responses.

    • Compare the changes in blood pressure from baseline between the treatment groups using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Measurement of Plasma Nitrate/Nitrite (NOx)

Objective: To quantify the levels of stable nitric oxide metabolites in plasma as an indicator of NO bioavailability.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Refrigerated centrifuge

  • Nitrate/Nitrite colorimetric assay kit (e.g., using Griess reagent)

  • Microplate reader

Procedure:

  • Blood Sample Collection:

    • At designated time points after drug administration, collect blood samples from the rats (e.g., via tail vein or cardiac puncture at sacrifice).

  • Plasma Preparation:

    • Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Deproteinization:

    • Deproteinize plasma samples according to the assay kit manufacturer's instructions to prevent interference.

  • NOx Assay:

    • Perform the colorimetric assay according to the kit protocol. This typically involves the enzymatic conversion of nitrate to nitrite, followed by the Griess reaction to produce a colored azo compound.

  • Quantification:

    • Measure the absorbance of the samples and standards using a microplate reader at the appropriate wavelength.

    • Calculate the concentration of NOx in the plasma samples based on the standard curve.

Protocol 3: In Vivo Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Objective: To determine the extent of ACE inhibition in vivo following treatment with this compound.

Materials:

  • Blood collection tubes

  • Refrigerated centrifuge

  • ACE activity assay kit (fluorometric or colorimetric)

  • Substrate for ACE (e.g., hippuryl-histidyl-leucine)

Procedure:

  • Blood Sample Collection and Serum/Plasma Preparation:

    • Collect blood samples at peak drug effect times.

    • Prepare serum or plasma from the blood samples.

  • ACE Activity Assay:

    • Perform the ACE activity assay according to the kit manufacturer's instructions. This generally involves incubating the serum/plasma with an ACE substrate and measuring the rate of product formation.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition in the treated groups relative to the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound

NCX899_Pathway cluster_this compound This compound cluster_Metabolism Metabolism cluster_ACE_Inhibition ACE Inhibition cluster_NO_Pathway NO Pathway This compound This compound Enalaprilat Enalaprilat This compound->Enalaprilat Metabolized to NO Nitric Oxide (NO) This compound->NO Releases ACE ACE Enalaprilat->ACE Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Promotes Experimental_Workflow start Start: Acclimatize SHR & Implant Telemetry baseline Record Baseline Blood Pressure (24h) start->baseline treatment Daily Oral Gavage (7 days) - this compound - Enalapril - Vehicle baseline->treatment monitoring Continuous Blood Pressure Monitoring treatment->monitoring blood_collection Blood Collection for NOx & ACE Assay monitoring->blood_collection data_analysis Data Analysis: - Blood Pressure Changes - Plasma NOx Levels - ACE Inhibition blood_collection->data_analysis end End of Study data_analysis->end

References

NCX899 Standard Operating Procedures for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

NCX899 is a novel therapeutic agent that functions as a nitric oxide (NO)-donating derivative of enalapril, an established angiotensin-converting enzyme (ACE) inhibitor. This dual mechanism of action positions this compound as a potent antihypertensive agent. Its therapeutic effect is attributed to the combined actions of ACE inhibition by its active metabolite, enalaprilat, and the vasodilatory effects of nitric oxide. Enalaprilat reduces the production of angiotensin II, a potent vasoconstrictor, while the released nitric oxide activates the soluble guanylate cyclase (sGC) pathway, leading to smooth muscle relaxation and further vasodilation. These application notes provide standard operating procedures for the laboratory use of this compound, including its mechanism of action, experimental protocols, and available quantitative data.

Mechanism of Action

The antihypertensive effect of this compound is achieved through two distinct but complementary signaling pathways:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: this compound is a prodrug that is metabolized in vivo to its active form, enalaprilat. Enalaprilat is a competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, enalaprilat decreases levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.

  • Nitric Oxide (NO) Donation: this compound is engineered to release nitric oxide, a key signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

The synergistic action of these two pathways results in a more pronounced antihypertensive effect than that observed with enalapril alone.

Signaling Pathways

Caption: Dual mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from a study in rats.

ParameterThis compoundEnalaprilTime PointReference
Systolic Blood Pressure (SBP) Lowering (mmHg)
Day 1-21 ± 3-19 ± 32-6 hours post-dosing[1]
Day 7-34 ± 2-25 ± 32-6 hours post-dosing[1]
ACE Inhibition (%) 40 ± 857 ± 7Day 7[1]
Plasma Nitrate/Nitrite (NOx) Levels 2-fold increase-Day 7 (up to 6h post-dosing)[1]

Note: A specific IC50 value for this compound or its metabolite enalaprilat in ACE inhibition assays was not publicly available at the time of this document's creation.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a spectrophotometric method to determine the in vitro ACE inhibitory activity of this compound. The assay is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE to release hippuric acid.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-histidyl-leucine (HHL)

  • This compound and Enalaprilat (as a positive control)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in deionized water to a concentration of 100 mU/mL.

    • Dissolve HHL in borate buffer to a concentration of 5 mM.

    • Prepare a stock solution of this compound and enalaprilat in an appropriate solvent (e.g., DMSO) and make serial dilutions in borate buffer.

  • Assay:

    • To a microcentrifuge tube, add 50 µL of the HHL solution.

    • Add 20 µL of the test compound solution (this compound or enalaprilat at various concentrations) or buffer (for control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the ACE solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate at 95°C for 10 minutes.

    • Dissolve the dried hippuric acid residue in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE_Inhibition_Workflow start Start prep Prepare Reagents: ACE, HHL, this compound/Enalaprilat dilutions start->prep mix Mix HHL and Test Compound prep->mix pre_incubate Pre-incubate at 37°C for 5 min mix->pre_incubate add_ace Add ACE Solution to Initiate Reaction pre_incubate->add_ace incubate Incubate at 37°C for 30 min add_ace->incubate stop Stop Reaction with 1 M HCl incubate->stop extract Extract Hippuric Acid with Ethyl Acetate stop->extract evaporate Evaporate Ethyl Acetate extract->evaporate dissolve Dissolve Residue in Deionized Water evaporate->dissolve measure Measure Absorbance at 228 nm dissolve->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the in vitro ACE inhibition assay.
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a method for evaluating the antihypertensive effect of this compound in spontaneously hypertensive rats (SHR) using tail-cuff plethysmography.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Animals should be acclimatized for at least one week before the experiment.

Materials:

  • This compound and Enalapril

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Tail-cuff plethysmography system for blood pressure measurement

Procedure:

  • Acclimatization and Baseline Measurement:

    • For several days prior to the study, acclimate the rats to the restraining device and the tail-cuff procedure to minimize stress-induced blood pressure variations.

    • Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) for each rat for at least three consecutive days before drug administration.

  • Drug Administration:

    • Randomly assign the rats to treatment groups (e.g., Vehicle, this compound, Enalapril).

    • Administer the compounds or vehicle orally by gavage at the desired dose.

  • Blood Pressure Measurement:

    • Measure SBP and HR at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) on day 1 and after repeated dosing (e.g., on day 7).

    • For each measurement, obtain at least three stable readings and calculate the average.

  • Data Analysis:

    • Calculate the change in SBP from the baseline for each rat at each time point.

    • Compare the changes in SBP between the treatment groups and the vehicle group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

InVivo_BP_Workflow start Start acclimatize Acclimatize SHR to Restrainers and Tail-Cuff start->acclimatize baseline Measure Baseline Blood Pressure (3 days) acclimatize->baseline randomize Randomize Rats into Treatment Groups baseline->randomize administer Administer this compound, Enalapril, or Vehicle via Oral Gavage randomize->administer measure_bp Measure Blood Pressure at Multiple Time Points (e.g., 2, 4, 6, 8, 24h) administer->measure_bp repeat_dosing Repeat Dosing for Chronic Study (e.g., 7 days) measure_bp->repeat_dosing For chronic study analyze Analyze Data: Calculate Change in SBP and Perform Statistical Analysis measure_bp->analyze For acute study final_measurement Final Blood Pressure Measurement repeat_dosing->final_measurement final_measurement->analyze end End analyze->end

Caption: Workflow for in vivo blood pressure measurement.
Measurement of Plasma Nitric Oxide (NO) Metabolites

This protocol describes the measurement of total nitrate and nitrite (NOx) in plasma as an indicator of NO production using the Griess reaction.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Nitrate reductase

  • NADPH

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrate standard solutions

  • Microplate reader

Procedure:

  • Sample Collection and Preparation:

    • Collect blood samples from rats at specified time points after this compound administration.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Nitrate Reduction:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of nitrate reductase and 10 µL of NADPH solution.

    • Incubate at room temperature for 1 hour to convert nitrate to nitrite.

  • Griess Reaction:

    • Add 100 µL of Griess reagent to each sample.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using sodium nitrate solutions of known concentrations.

  • Calculation:

    • Determine the concentration of NOx in the plasma samples by comparing their absorbance to the standard curve.

NOx_Measurement_Workflow start Start collect_blood Collect Blood Samples start->collect_blood centrifuge Centrifuge to Obtain Plasma collect_blood->centrifuge store Store Plasma at -80°C centrifuge->store thaw Thaw Plasma on Ice store->thaw reduce Reduce Nitrate to Nitrite (Nitrate Reductase + NADPH) thaw->reduce incubate_reduce Incubate for 1 hour at RT reduce->incubate_reduce griess Add Griess Reagent incubate_reduce->griess incubate_griess Incubate for 10 min at RT griess->incubate_griess measure Measure Absorbance at 540 nm incubate_griess->measure calculate Calculate NOx Concentration using Standard Curve measure->calculate end End calculate->end

Caption: Workflow for plasma NOx measurement.

References

Troubleshooting & Optimization

troubleshooting NCX899 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues related to NCX899.

Troubleshooting Guide

Question: I am having trouble dissolving this compound. What is the recommended solvent?

Answer: this compound is reported to be soluble in dimethyl sulfoxide (DMSO)[1]. For initial experiments, preparing a stock solution in DMSO is the recommended starting point. Due to its structural similarity to enalapril, it is expected to have limited solubility in aqueous solutions.

Question: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly water-soluble compounds. Here are several strategies to mitigate this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the concentration of DMSO. This can help prevent the compound from crashing out of solution.

  • Use of Co-solvents: For in vivo studies or cell-based assays where high concentrations of DMSO are toxic, consider the use of co-solvents. Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol, or ethanol. The final concentration of DMSO should be kept as low as possible, ideally below 0.5% for cell-based assays to avoid toxicity.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. While the optimal pH for this compound solubility has not been publicly documented, its parent compound, enalapril, is sparingly soluble in water[2]. Experimenting with a pH range around the pKa of the molecule may help improve solubility.

  • Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate and create a more uniform suspension.

Question: I am seeing inconsistent results in my experiments, which I suspect are due to solubility issues. How can I confirm this?

Answer: Inconsistent results are a hallmark of solubility problems. To confirm if solubility is the underlying issue, you can perform the following checks:

  • Visual Inspection: Carefully inspect your solutions for any signs of precipitation, cloudiness, or crystallization. This should be done at each step of your experimental workflow, from the stock solution to the final working concentration.

  • Solubility Assay: A simple kinetic solubility assay can be performed. Prepare your desired concentration of this compound in the final experimental buffer. After a short incubation period (e.g., 1-2 hours), centrifuge the sample at high speed to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV. This will give you the actual concentration of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder and stock solutions?

A1: this compound powder should be stored at -20°C[1]. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q2: Can I use solvents other than DMSO to dissolve this compound?

A2: While DMSO is the most commonly reported solvent, other organic solvents may also be suitable. The parent compound, enalapril maleate, is soluble in ethanol and methanol[2]. However, the solubility of this compound in these solvents has not been reported and would need to be determined empirically.

Q3: What is the expected solubility of this compound?

Quantitative Solubility Data for Enalapril Maleate

SolventSolubilityReference
DMSO99 mg/mL (201.0 mM)[3]
Ethanol4 mg/mL (8.12 mM)[3]
WaterSparingly soluble[2]
MethanolFreely soluble[2]
PBS (pH 7.2)~1 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound.

  • Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes may help. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C.

Visualizations

G cluster_RAS Renin-Angiotensin System cluster_NO Nitric Oxide Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction This compound This compound This compound->ACE inhibits NO Nitric Oxide (NO) This compound->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Vasodilation Vasodilation cGMP->Vasodilation promotes

Caption: Signaling pathway of this compound as an ACE inhibitor and NO donor.

G start Start: this compound Solubility Issue prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock dissolved Does it dissolve? prepare_stock->dissolved yes_dissolved Stock Solution Prepared dissolved->yes_dissolved Yes no_dissolved Troubleshoot Stock Preparation dissolved->no_dissolved No dilute Dilute Stock into Aqueous Buffer yes_dissolved->dilute troubleshoot_stock Gentle Warming (37°C) Sonication no_dissolved->troubleshoot_stock precipitate Does it precipitate? dilute->precipitate no_precipitate Working Solution Prepared precipitate->no_precipitate No yes_precipitate Troubleshoot Dilution precipitate->yes_precipitate Yes troubleshoot_dilution Stepwise Dilution Use of Co-solvents pH Adjustment yes_precipitate->troubleshoot_dilution troubleshoot_stock->prepare_stock troubleshoot_dilution->dilute

Caption: Experimental workflow for troubleshooting this compound solubility.

G start Encounter Solubility Issue is_stock Is the issue with the stock solution? start->is_stock is_dilution Is the issue with the dilution into aqueous buffer? is_stock->is_dilution No stock_strategy Use DMSO as solvent Gentle warming or sonication is_stock->stock_strategy Yes dilution_strategy Perform stepwise dilution Use co-solvents (e.g., PEG400) Adjust pH is_dilution->dilution_strategy Yes verify_solubility Verify solubility with kinetic solubility assay is_dilution->verify_solubility Unsure stock_strategy->verify_solubility dilution_strategy->verify_solubility

Caption: Logical decision-making for addressing solubility issues.

References

Technical Support Center: NCX899 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the dosage of NCX899 in in vitro experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and illustrative data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a nitric oxide (NO)-donating derivative of enalapril. Its primary mechanism of action is the release of nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation.[1] As a derivative of an angiotensin-converting enzyme (ACE) inhibitor, it is designed to combine the effects of ACE inhibition with the benefits of localized NO delivery.

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: For initial experiments, a concentration range of 1 µM to 100 µM is recommended. Studies on related NO-donating compounds show biological effects in the low micromolar range, while cytotoxic effects can be observed at concentrations approaching the high micromolar or millimolar range.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO.[3] Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: My experimental results are inconsistent. What are the common causes of variability?

A4: Inconsistent results with NO donors can stem from several factors:

  • Compound Stability: Ensure the stock solution is properly stored and has not degraded. Prepare fresh working dilutions for each experiment.

  • Cell Health: Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase.

  • Assay Conditions: The half-life and release kinetics of NO donors can be influenced by temperature, pH, and components of the culture medium. Maintain consistent experimental conditions.

  • Control Groups: Always include a vehicle control (medium with the same final concentration of DMSO) and a control with the parent compound (enalapril), if available, to distinguish the effects of NO donation from other pharmacological effects.

Q5: I am observing unexpected cytotoxicity. How can I troubleshoot this?

A5: Unexpected cell death can be due to:

  • High Concentration: The most common cause is a concentration of this compound that is too high for your specific cell line. Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM).

  • DMSO Toxicity: Ensure the final concentration of your DMSO vehicle is non-toxic to your cells (generally below 0.1%).

  • Byproduct Toxicity: The degradation of some NO donors can produce toxic byproducts. It is important to run appropriate controls, including a "spent medium" control where the donor has been allowed to degrade before being added to cells, to test for this possibility.

Data Presentation: Illustrative Experimental Data

Disclaimer: The following tables present illustrative data based on typical results observed for nitric oxide donors in relevant cell types. This data is intended for guidance and comparison purposes only. Researchers must determine the precise efficacy and cytotoxicity of this compound in their specific experimental system.

Table 1: Illustrative Dose-Response of this compound on Nitrite Production

Cell LineThis compound Concentration (µM)Mean Nitrite Concentration in Supernatant (µM) ± SD
HUVEC0 (Vehicle)1.2 ± 0.3
(Human Umbilical Vein Endothelial Cells)15.8 ± 0.9
1025.4 ± 3.1
5068.1 ± 7.5
10095.3 ± 10.2

Table 2: Illustrative Cytotoxicity of this compound (24-hour incubation)

Cell LineAssayThis compound Concentration (µM)% Cell Viability ± SDIllustrative IC50 (µM)
HUVECMTT Assay0 (Vehicle)100 ± 4.5> 200
1098 ± 5.1
5092 ± 6.2
10085 ± 7.8
20055 ± 9.3
VSMCMTT Assay0 (Vehicle)100 ± 5.0~180
(Vascular Smooth Muscle Cells)1099 ± 4.8
5095 ± 5.5
10078 ± 8.1
20048 ± 10.4

Experimental Protocols & Visualizations

Protocol 1: Determining NO Release using the Griess Assay

This protocol measures nitrite (NO₂⁻), a stable breakdown product of nitric oxide, in cell culture supernatants.

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Griess Assay cluster_read Data Acquisition plate 1. Plate cells (e.g., HUVEC) and allow to adhere (24h) prepare_ncx 2. Prepare serial dilutions of this compound from DMSO stock treat 3. Replace medium with fresh medium containing this compound or vehicle prepare_ncx->treat Add to cells incubate 4. Incubate for desired time (e.g., 24 hours at 37°C) treat->incubate collect 5. Collect cell culture supernatant incubate->collect add_griess_A 6. Add Griess Reagent I (Sulfanilamide). Incubate 10 min. collect->add_griess_A add_griess_B 7. Add Griess Reagent II (NED). Incubate 10 min. add_griess_A->add_griess_B read 8. Read absorbance at 540 nm add_griess_B->read analyze 9. Calculate nitrite concentration using a sodium nitrite standard curve read->analyze

Caption: Workflow for quantifying this compound-mediated NO release via the Griess assay.

Methodology:

  • Cell Plating: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density that ensures they are ~80-90% confluent at the time of the assay. Allow cells to adhere overnight.

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank from all readings. Determine the nitrite concentration of the samples by comparing their absorbance to the standard curve.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol determines cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by living cells.

Signaling Pathway Context:

G This compound This compound NO Nitric Oxide (NO) This compound->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation & Other Physiological Effects cGMP->Vasodilation Mediates

Caption: Simplified signaling pathway of nitric oxide released from this compound.

Methodology:

  • Cell Plating & Treatment: Plate and treat cells with this compound as described in Protocol 1, Steps 1 and 3.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Dissolution: Mix thoroughly on an orbital shaker for 15 minutes in the dark to ensure all formazan crystals are dissolved.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for common issues encountered during in vitro experiments with this compound.

G start Problem Encountered no_effect No observable effect (Low NO reading or no change in phenotype) start->no_effect high_variability High variability between replicates start->high_variability high_toxicity Unexpectedly high cytotoxicity start->high_toxicity check_conc Increase this compound concentration no_effect->check_conc Is concentration too low? check_stock Check stock solution (age, storage, solubility) no_effect->check_stock Is compound degraded? check_time Increase incubation time no_effect->check_time Is timepoint too early? check_pipetting Review pipetting technique & calibration high_variability->check_pipetting Is there technical error? check_cells Check cell health (passage #, confluency) high_variability->check_cells Is cell population uneven? check_dose Decrease this compound concentration high_toxicity->check_dose Is concentration too high? check_dmso Verify final DMSO concentration is <0.1% high_toxicity->check_dmso Is vehicle toxic?

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Technical Support Center: NCX899 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX899.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nitric oxide (NO)-releasing derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor. Its dual mechanism of action involves:

  • ACE Inhibition: The enalaprilat component of this compound inhibits the angiotensin-converting enzyme, which is part of the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a decrease in blood pressure.

  • Nitric Oxide Donation: this compound is designed to release nitric oxide, a key signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation and further vasodilation.

Q2: What are the expected primary effects of this compound in preclinical models?

In preclinical models, this compound is expected to cause a more potent and sustained reduction in blood pressure compared to enalapril alone. This enhanced effect is attributed to the synergistic action of ACE inhibition and NO-mediated vasodilation. Key expected outcomes include decreased systolic and diastolic blood pressure, and increased plasma levels of nitric oxide metabolites (nitrite and nitrate).

Q3: What are the appropriate control groups for an in vivo experiment with this compound?

To ensure robust and interpretable results, the following control groups are recommended:

  • Vehicle Control: To control for the effects of the drug delivery vehicle.

  • Enalapril Control: To differentiate the effects of ACE inhibition from the effects of nitric oxide donation.

  • A non-NO-releasing ACE inhibitor control (if available): To further isolate the effects of the NO moiety.

  • A NO-donor control (e.g., a standard NONOate): To compare the NO-releasing profile of this compound with a known NO donor.

Troubleshooting Guide

Issue 1: Inconsistent or No Significant Change in Blood Pressure

Possible Cause 1: Incorrect Dosage or Administration

  • Troubleshooting:

    • Verify the calculated dose based on the animal's weight.

    • Ensure the route of administration (e.g., oral gavage, intravenous) is appropriate and has been performed correctly.

    • Check the stability and solubility of the this compound formulation.

Possible Cause 2: Animal Model Variability

  • Troubleshooting:

    • Ensure the use of a consistent and appropriate animal model for hypertension or cardiovascular studies.

    • Account for factors such as age, sex, and genetic background of the animals.

    • Increase the sample size to improve statistical power.

Possible Cause 3: Acclimatization and Handling Stress

  • Troubleshooting:

    • Allow for an adequate acclimatization period for the animals before starting the experiment.

    • Handle the animals gently and consistently to minimize stress, which can affect blood pressure.

    • Use non-invasive blood pressure measurement techniques (e.g., tail-cuff plethysmography) and ensure the animals are trained and accustomed to the procedure.

Issue 2: Inaccurate or Variable Nitric Oxide Measurements (Griess Assay)

Possible Cause 1: Interference from Sample Components

  • Troubleshooting:

    • Biological samples like plasma or serum contain proteins and other substances that can interfere with the Griess reaction. It is crucial to deproteinize samples before the assay.

    • Avoid using strong acids for deproteinization as this can lead to the loss of nitrite. Methods like zinc sulfate precipitation or ultrafiltration are recommended.

Possible Cause 2: Instability of Nitrite Standards

  • Troubleshooting:

    • Prepare fresh nitrite standards for each assay from a stock solution.

    • Store the stock solution in small aliquots at -20°C to prevent degradation.

    • Use the same buffer or medium as the samples to prepare the standard curve to account for matrix effects.

Possible Cause 3: Incorrect Wavelength or Plate Reader Settings

  • Troubleshooting:

    • Ensure the plate reader is set to the correct absorbance wavelength for the azo dye product of the Griess reaction (typically 540-570 nm).

    • Verify the linearity of the assay within the concentration range of your samples. Dilute samples if necessary.

Experimental Protocols

Key Experiment: In Vivo Blood Pressure Measurement in a Hypertensive Rat Model

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or angiotensin II-induced hypertensive rats are commonly used models.

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

  • Blood Pressure Measurement:

    • Train the animals for tail-cuff blood pressure measurements for several days before the start of the study to minimize stress-induced fluctuations.

    • Alternatively, for continuous and more accurate measurements, surgical implantation of radiotelemetry transmitters can be performed.

  • Drug Administration:

    • Prepare a fresh formulation of this compound, enalapril, and vehicle control on each day of dosing.

    • Administer the compounds via oral gavage at the predetermined dose.

  • Data Collection:

    • Measure baseline blood pressure before drug administration.

    • Record blood pressure at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile.

Key Experiment: Measurement of Plasma Nitrite/Nitrate Levels

Methodology:

  • Sample Collection:

    • Collect blood samples from the animals at baseline and at various time points after this compound administration.

    • Use anticoagulants such as heparin or EDTA.

    • Centrifuge the blood immediately at 4°C to separate the plasma.

  • Sample Preparation:

    • Deproteinize the plasma samples using a method such as zinc sulfate precipitation or ultrafiltration.

  • Griess Assay:

    • For nitrite measurement, mix the deproteinized plasma with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • For total nitrate/nitrite (NOx) measurement, first convert nitrate to nitrite using nitrate reductase, then proceed with the Griess reaction.

    • Measure the absorbance at 540-570 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite and NOx concentrations in the plasma samples based on the standard curve.

Data Presentation

Table 1: Hypothetical Comparative Effects of Enalapril and this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg)Baseline SBP (mmHg)Peak SBP Reduction (mmHg)Time to Peak Effect (hours)
Vehicle-185 ± 52 ± 1-
Enalapril10187 ± 625 ± 44
This compound10186 ± 540 ± 54

Table 2: Hypothetical Comparative Effects of Enalapril and this compound on Plasma Nitric Oxide Metabolites (NOx)

Treatment GroupDose (mg/kg)Baseline Plasma NOx (µM)Peak Plasma NOx Increase (µM)Time to Peak Effect (hours)
Vehicle-25 ± 31 ± 0.5-
Enalapril1026 ± 45 ± 1.56
This compound1024 ± 315 ± 2.54

Mandatory Visualization

NCX899_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NO_Pathway Nitric Oxide (NO) Pathway cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone AT1R->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) NCX899_NO This compound (NO moiety) NO Nitric Oxide (NO) NCX899_NO->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation_NO Vasodilation PKG->Vasodilation_NO Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Inactive_Peptides Inactive_Peptides Bradykinin->Inactive_Peptides ACE eNOS Endothelial NO Synthase (eNOS) B2R->eNOS Activation L_Arginine L-Arginine NO_endo Endogenous NO L_Arginine->NO_endo eNOS NO_endo->sGC NCX899_Enalaprilat This compound (Enalaprilat) NCX899_Enalaprilat->ACE Inhibition NCX899_Enalaprilat->Bradykinin Inhibition of Degradation

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (≥ 1 week) baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp grouping Randomization into Treatment Groups baseline_bp->grouping dosing Drug Administration (Vehicle, Enalapril, this compound) grouping->dosing bp_monitoring Blood Pressure Monitoring (Multiple Time Points) dosing->bp_monitoring blood_sampling Blood Sampling (Multiple Time Points) dosing->blood_sampling data_analysis Data Analysis and Statistical Comparison bp_monitoring->data_analysis plasma_sep Plasma Separation blood_sampling->plasma_sep griess_assay Griess Assay for NOx plasma_sep->griess_assay griess_assay->data_analysis

Caption: General experimental workflow for in vivo this compound studies.

how to reduce NCX899 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NCX899 in their experiments. The following troubleshooting guides and FAQs will help address specific issues related to the compound's dual mechanism of action and how to mitigate potential confounding effects.

Troubleshooting Guide

Issue: Unexpected or exaggerated experimental outcomes compared to standard ACE inhibitors.

Users of this compound, a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril, may observe effects that cannot be attributed to ACE inhibition alone. This is due to this compound's dual mechanism of action. It is crucial to dissect the contribution of both ACE inhibition and NO donation to the observed biological effects.

Troubleshooting Steps & Experimental Controls

Potential Issue Recommended Control Compound Rationale Expected Outcome if Issue is Present
Observed effect is due to NO donation, not ACE inhibition. Enalapril (or Enalaprilat, the active metabolite)Enalapril provides ACE inhibition without NO release, allowing for the isolation of effects solely due to the inhibition of the renin-angiotensin system.The effect will be absent or significantly reduced with Enalapril alone.
Observed effect is due to general vasodilation, not a specific pathway. A standard NO donor (e.g., Sodium Nitroprusside - SNP)This helps determine if the observed effect is a general consequence of nitric oxide signaling or specific to the this compound molecule.A standard NO donor will replicate the effect observed with this compound.
Contribution of each component to the overall effect is unclear. Combination of Enalapril + NO donorThis combination mimics the dual action of this compound and can help determine if the effects are additive or synergistic.The combination treatment will produce a similar magnitude of effect as this compound.
Potential for non-specific effects of the linker or scaffold. A structurally similar but inactive analog of this compound (if available)This control would account for any effects of the chemical scaffold of this compound that are independent of ACE inhibition and NO release.The inactive analog will not produce the observed effect.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound has a dual mechanism of action. Firstly, it is an angiotensin-converting enzyme (ACE) inhibitor, functioning similarly to its parent compound, enalapril. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[1][2][3][4][5] By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3][4] Secondly, this compound is designed to release nitric oxide (NO), a signaling molecule that plays a crucial role in vasodilation and other physiological processes.[6][7][8][9][10]

Q2: What are the potential "off-target" or confounding effects of this compound in my experiments?

A2: The primary confounding effects arise from its dual functionality. An observed biological response could be due to ACE inhibition, NO donation, or a combination of both. Additionally, common side effects associated with ACE inhibitors or NO donors could be considered "off-target" in certain experimental contexts. For enalapril, these can include a dry cough, hypotension, and in rare cases, angioedema.[11][12][13][14][15][16] For NO donors, potential effects are related to excessive vasodilation and hypotension.[17][18][19]

Q3: How can I experimentally distinguish between the effects of ACE inhibition and NO donation from this compound?

A3: To isolate the effects, you should use appropriate controls. To test for the contribution of ACE inhibition, use enalapril alone. To assess the contribution of NO donation, you can use a standard NO donor. Comparing the results from this compound with these controls will allow you to attribute the observed effects to the correct mechanism.

Q4: Are there specific assays to confirm the activity of both components of this compound?

A4: Yes. To confirm the ACE inhibitory activity, you can perform an in vitro ACE inhibition assay.[20][21] To confirm nitric oxide release and its biological activity, you can measure nitrite and nitrate levels (stable metabolites of NO) in your experimental system using methods like the Griess assay or chemiluminescence-based detection.[22][23][24][25][26]

Key Experimental Protocols

1. In Vitro ACE Inhibition Assay

This protocol provides a general method to assess the ACE inhibitory activity of this compound.

  • Principle: This assay measures the product of the enzymatic reaction catalyzed by ACE. The inhibition of ACE by a compound leads to a decrease in product formation. A common method uses the substrate hippuryl-histidyl-leucine (HHL), which is converted by ACE to hippuric acid (HA).[21]

  • Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung)

    • Hippuryl-histidyl-leucine (HHL) as substrate

    • Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)

    • This compound, Enalaprilat (positive control), and vehicle (negative control)

    • Stopping reagent (e.g., 1 M HCl)

    • Ethyl acetate for extraction

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control (Enalaprilat).

    • In a microcentrifuge tube, add the assay buffer, ACE solution, and the test compound or control.

    • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

    • Extract the hippuric acid (HA) formed into ethyl acetate by vortexing and centrifugation.

    • Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

    • Re-dissolve the dried HA in a suitable solvent (e.g., distilled water).

    • Measure the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

    • Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

2. Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures nitrite, a stable and quantifiable metabolite of NO, in biological samples.

  • Principle: The Griess reaction is a colorimetric assay that detects the presence of nitrite. It involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[23][24]

  • Materials:

    • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic buffer.

    • Sodium nitrite standard solution.

    • Biological samples (e.g., cell culture supernatant, plasma).

    • Microplate reader.

  • Procedure:

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

    • Collect your biological samples. If measuring total NOx (nitrite + nitrate), samples may first need to be treated with nitrate reductase to convert nitrate to nitrite.

    • Pipette the standards and samples into the wells of a 96-well plate.

    • Add the Griess Reagent to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.

    • Measure the absorbance at a wavelength between 520 and 550 nm using a microplate reader.

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Mechanisms of Action

To understand the distinct pathways affected by this compound, the following diagrams illustrate the Renin-Angiotensin System and the Nitric Oxide Signaling Pathway.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to ACE ACE This compound This compound (Enalapril component) This compound->ACE Inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Renin Renin (from Kidney) Nitric_Oxide_Signaling NCX899_NO This compound (NO-releasing moiety) NO Nitric Oxide (NO) NCX899_NO->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the use of a compound designated "NCX899" in cancer cell lines or any associated mechanisms of resistance. Therefore, this technical support center provides a comprehensive guide to understanding and overcoming common mechanisms of drug resistance in cancer cell lines, which can be adapted to your specific research needs.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my compound, has started to show reduced responsiveness. What are the common reasons for this?

A1: This phenomenon is known as acquired resistance. The most common underlying mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][2][3]

  • Alterations in Drug Target: Mutations or modifications in the drug's molecular target can prevent the drug from binding effectively.

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibited pathway by activating parallel or downstream signaling cascades to sustain proliferation and survival.[4][5]

  • Enhanced DNA Repair Mechanisms: For DNA-damaging agents, cancer cells can upregulate their DNA repair machinery to counteract the drug's effects.[6]

  • Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells resistant to programmed cell death.[1]

Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?

A2: A straightforward method is to perform a functional assay using a known efflux pump substrate (e.g., Rhodamine 123 or Calcein-AM) with and without a potent efflux pump inhibitor (e.g., Verapamil or Cyclosporin A). A significant increase in substrate accumulation in the presence of the inhibitor suggests efflux pump activity. This can be quantified by flow cytometry or fluorescence microscopy. Western blotting for specific transporters like P-gp (MDR1) can confirm protein overexpression.

Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to compare the molecular profiles of your sensitive (parental) and resistant cell lines. This can include:

  • Western Blot Analysis: To check for changes in the expression or phosphorylation status of key proteins in the target pathway and known resistance-related pathways (e.g., PI3K/Akt, MAPK/ERK).

  • Gene Expression Analysis (qPCR or RNA-seq): To identify upregulation of genes associated with drug resistance, such as ABC transporters.

  • Cell Viability Assays: To confirm the resistance phenotype and determine the IC50 shift.

Troubleshooting Guide: Overcoming Resistance

This guide provides strategies to address common issues encountered when dealing with drug-resistant cancer cell lines.

Problem Possible Cause Suggested Solution
Decreased intracellular drug accumulation. Increased expression of drug efflux pumps (e.g., P-gp, MRP1).1. Co-administer your compound with a known efflux pump inhibitor (e.g., Verapamil, Tariquidar).2. Utilize nanoparticle-based drug delivery systems to bypass efflux pumps.[1][4]
No change in target engagement, but resistance is observed. Activation of a bypass signaling pathway.1. Perform a phospho-kinase array to identify upregulated pathways.2. Use combination therapy with an inhibitor of the identified bypass pathway (e.g., combine a BRAF inhibitor with a MEK inhibitor in melanoma).[4]
Cell line shows resistance to multiple, structurally unrelated drugs. Multidrug Resistance (MDR) phenotype, often due to high expression of broad-spectrum efflux pumps.[3][6]1. Confirm P-gp or MRP1 overexpression via Western blot.2. Test compounds known to have collateral sensitivity in MDR cells.[3]
Drug target is mutated in the resistant cell line. Selection pressure leading to the outgrowth of a subpopulation with a resistance-conferring mutation.1. Sequence the target gene in both parental and resistant cell lines.2. If a known mutation is present, switch to a next-generation inhibitor that is effective against the mutant form.

Experimental Protocols

Protocol 1: Western Blot for P-glycoprotein (P-gp/MDR1) Expression

Objective: To determine if P-gp expression is elevated in the resistant cell line compared to the parental line.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Anti-P-glycoprotein (e.g., clone F4), Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody (at manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane 3 times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply chemiluminescent substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal loading.

Protocol 2: Rhodamine 123 Efflux Assay by Flow Cytometry

Objective: To functionally assess the activity of efflux pumps like P-gp.

Materials:

  • Parental and resistant cells in suspension

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Verapamil (P-gp inhibitor)

  • FACS buffer (PBS + 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend at 1x10^6 cells/mL in culture medium.

  • Inhibitor Pre-treatment: For inhibitor groups, pre-incubate cells with 50 µM Verapamil for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all samples to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.

  • Washing: Wash cells twice with ice-cold PBS.

  • Efflux Phase: Resuspend cells in fresh, pre-warmed medium (with or without Verapamil) and incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Sample Acquisition: Place cells on ice, wash with cold FACS buffer, and analyze on a flow cytometer, measuring fluorescence in the FITC channel.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) between samples. A lower MFI in resistant cells that is rescued by Verapamil indicates P-gp-mediated efflux.

Data Presentation

Table 1: IC50 Values for Compound X in Parental and Resistant Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental (S)0.51
Resistant (R)12.525

Table 2: Relative P-gp Expression and Rhodamine 123 Accumulation

Cell LineRelative P-gp Expression (vs. Parental)Rhodamine 123 MFI (No Inhibitor)Rhodamine 123 MFI (+ Verapamil)
Parental (S)1.085009200
Resistant (R)15.212008900

Visualizations

experimental_workflow cluster_investigation Mechanism Investigation cluster_strategy Overcoming Resistance Strategy start Observe Acquired Resistance (Increased IC50) western Western Blot (P-gp, Target Pathway Proteins) start->western seq Target Gene Sequencing start->seq flow Functional Efflux Assay (Rhodamine 123) western->flow If P-gp is upregulated bypass_inhib Combination Therapy: Drug + Bypass Pathway Inhibitor western->bypass_inhib If bypass pathway is activated combo Combination Therapy: Drug + Efflux Pump Inhibitor flow->combo If efflux is confirmed next_gen Switch to Next-Generation Inhibitor seq->next_gen If target is mutated

Caption: Workflow for investigating and overcoming drug resistance.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol drug_in Drug pgp P-gp Efflux Pump drug_in->pgp Binds to pump drug_out Drug pgp->drug_out Efflux target Drug Target effect Cell Death target->effect Leads to drug_in_cyto Intracellular Drug drug_in_cyto->target Inhibits

Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.

References

NCX899 quality control and batch-to-batch variation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with NCX899. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure stability?

A1: For optimal stability, this compound should be stored under controlled conditions. Long-term storage is recommended at -20°C or -80°C. For short-term use, the compound can be stored at 2-8°C for a limited period. It is crucial to prevent freeze-thaw cycles. Stability studies should be conducted under normal and exaggerated storage conditions to ensure the compound's integrity over time.[1]

Q2: What is the recommended procedure for reconstituting this compound?

A2: this compound is supplied as a lyophilized powder. For reconstitution, use a suitable solvent such as sterile DMSO or ethanol to prepare a stock solution. Gently vortex to ensure complete dissolution. The choice of solvent may depend on the specific experimental requirements and downstream applications. For cell-based assays, ensure the final solvent concentration is not cytotoxic.

Q3: What is the expected purity of this compound and how is it determined?

A3: The purity of each batch of this compound is determined by High-Performance Liquid Chromatography (HPLC) and reported on the Certificate of Analysis (CoA). The typical purity specification is ≥98%. The CoA will also provide information on any identified impurities.

Q4: How is the batch-to-batch variation of this compound managed?

A4: Batch-to-batch variation is minimized through a holistic management approach that includes stringent control over raw materials, optimized manufacturing processes, and comprehensive quality control testing.[2] Critical Quality Attributes (CQAs) are closely monitored to ensure consistency between batches.[2][3] A data-centric approach is used to track and analyze trends, allowing for proactive adjustments to the manufacturing process.[2]

Quality Control and Batch-to-Batch Variation

To ensure reproducible experimental outcomes, it is crucial to understand the quality control parameters of this compound. The following table summarizes the typical specifications for different batches of this compound.

ParameterSpecificationBatch ABatch BBatch C
Appearance White to off-white solidConformsConformsConforms
Purity (HPLC) ≥ 98.0%99.2%98.8%99.5%
Identity (¹H-NMR) Conforms to structureConformsConformsConforms
Mass (LC-MS) Conforms to expected m/zConformsConformsConforms
Residual Solvents < 0.5%0.1%0.2%0.1%
Water Content (KF) ≤ 1.0%0.3%0.5%0.2%

Troubleshooting Guide

Q5: I am observing inconsistent results between experiments using different batches of this compound. What could be the cause?

A5: Inconsistent results between batches can stem from several factors. First, review the Certificate of Analysis (CoA) for each batch to compare purity and impurity profiles. Even minor differences in impurities can sometimes affect biological activity. Ensure that the storage and handling of all batches have been consistent. It is also advisable to perform a side-by-side comparison of the new and old batches in a key functional assay to confirm consistent potency. Substantial pharmacokinetic differences have been observed between batches of other drug products, highlighting the importance of such verification.[4]

Q6: this compound is showing poor solubility in my aqueous assay buffer. What can I do?

A6: If you are experiencing solubility issues, consider the following:

  • Optimize the solvent for the stock solution: Ensure this compound is fully dissolved in the organic solvent before diluting into the aqueous buffer.

  • Adjust the pH of the buffer: The solubility of a compound can be pH-dependent.

  • Use a solubilizing agent: In some cases, excipients such as cyclodextrins or surfactants can improve solubility.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound.

Q7: I suspect that this compound is degrading in my experimental setup. How can I confirm this?

A7: To investigate potential degradation, you can perform a stability study under your specific experimental conditions. This would involve incubating this compound under the assay conditions for various time points and then analyzing the samples by HPLC to look for the appearance of degradation products. A stability-indicating test method is crucial to distinguish the active ingredient from any degradants.[1]

Experimental Protocols

Protocol: HPLC Analysis for Purity Assessment of this compound

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Visualizations

Troubleshooting_Workflow_for_Inconsistent_Results start Inconsistent Results Observed check_coa Review Certificate of Analysis for Each Batch start->check_coa compare_purity Compare Purity and Impurity Profiles check_coa->compare_purity check_storage Verify Consistent Storage and Handling check_coa->check_storage functional_assay Perform Side-by-Side Functional Assay compare_purity->functional_assay contact_support Contact Technical Support with Batch Numbers and Data compare_purity->contact_support check_storage->functional_assay potency_confirmed Potency Confirmed? functional_assay->potency_confirmed investigate_protocol Investigate Experimental Protocol for Variability potency_confirmed->investigate_protocol No end Issue Resolved potency_confirmed->end Yes investigate_protocol->end Hypothetical_Signaling_Pathway_for_this compound This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

References

Technical Support Center: NCX899 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with NCX899, a nitric oxide (NO)-releasing derivative of enalapril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a novel compound that integrates an angiotensin-converting enzyme (ACE) inhibitor, enalapril, with a nitric oxide (NO)-donating moiety. Its dual mechanism of action is proposed to offer enhanced antihypertensive effects compared to enalapril alone. The ACE inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, while the NO release promotes vasodilation through the activation of soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells.[1][2]

Q2: What are the known solubility characteristics of this compound?

This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[3] For in vivo studies, it is crucial to select a vehicle that ensures complete dissolution and is well-tolerated.

Q3: What are the potential challenges affecting the bioavailability of this compound?

While specific bioavailability data for this compound is limited in publicly available literature, potential challenges for oral bioavailability of nitric oxide donors can include premature degradation and rapid metabolism.[4] For this compound, factors such as its solubility in physiological fluids and stability in the gastrointestinal tract could influence its overall bioavailability.

Q4: What general strategies can be employed to enhance the bioavailability of NO-donating compounds like this compound?

Several formulation strategies can be explored to enhance the bioavailability of NO donors. These include the use of nanoparticle-based delivery systems to protect the compound from premature degradation and enable controlled release.[4] Other approaches for poorly soluble drugs that could be adapted include the preparation of nanosuspensions.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or variable plasma concentrations of this compound or its metabolites (enalaprilat and NO markers) after oral administration. Poor solubility in gastrointestinal fluids.1. Optimize Vehicle: Test different biocompatible solvent systems or co-solvents. 2. Particle Size Reduction: Investigate micronization or nanosuspension techniques to increase the surface area for dissolution.[5] 3. Formulation with Surfactants: Incorporate pharmaceutically acceptable surfactants to improve wetting and dissolution.
Premature degradation of the NO-donating moiety in the acidic stomach environment.1. Enteric Coating: Develop an enteric-coated formulation to protect this compound from gastric acid and allow for release in the more neutral pH of the small intestine. 2. Encapsulation: Utilize nanoparticle encapsulation to shield the molecule from the harsh gastric environment.[4]
Rapid first-pass metabolism.1. Co-administration with Metabolic Inhibitors: (For research purposes only) Investigate the impact of co-administering known inhibitors of relevant metabolic enzymes to understand the metabolic pathways. 2. Alternative Routes of Administration: Explore parenteral or transdermal delivery to bypass first-pass metabolism.[6]
Inconsistent in vitro NO release profiles. pH sensitivity of the NO donor.1. Buffer System Optimization: Ensure the use of appropriate buffer systems that mimic physiological conditions to get a more accurate release profile. 2. Controlled Release Formulation: Employ formulation strategies like embedding in a polymer matrix to achieve a more controlled and sustained release of NO.[4]
Photodegradation.1. Light Protection: Conduct all experiments under light-protected conditions. Store all formulations in light-resistant containers.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

This protocol describes a bottom-up method (antisolvent precipitation) for preparing a nanosuspension to enhance the dissolution rate of this compound.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purified water

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Stirrer/homogenizer

Method:

  • Organic Phase Preparation: Dissolve this compound in a minimal amount of DMSO to create a concentrated solution.

  • Aqueous Phase Preparation: Dissolve the chosen stabilizer in purified water.

  • Precipitation: While vigorously stirring the aqueous phase, slowly inject the organic phase. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.

  • Homogenization: Subject the resulting suspension to high-speed homogenization or ultrasonication to further reduce particle size and ensure uniformity.

  • Solvent Removal (Optional): If residual DMSO is a concern for the intended application, it can be removed by dialysis or diafiltration.

  • Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of a novel this compound formulation (e.g., nanosuspension) against the unformulated compound.

Materials:

  • USP dissolution apparatus (e.g., Apparatus 2 - Paddle)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • This compound formulation and unformulated this compound

  • HPLC system for quantification

Method:

  • Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.

  • Introduce a precisely weighed amount of the this compound formulation or unformulated compound into each vessel.

  • Begin stirring at a constant speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to generate dissolution profiles.

Visualizations

cluster_0 This compound Administration cluster_1 Pharmacological Action This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits NO Nitric Oxide (NO) This compound->NO Releases Angiotensin_II Angiotensin II Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation

Caption: Proposed dual mechanism of action of this compound.

cluster_workflow Bioavailability Enhancement Workflow start Poorly Soluble This compound formulation Formulation Strategy (e.g., Nanosuspension) start->formulation dissolution In Vitro Dissolution Testing formulation->dissolution permeability In Vitro Permeability Assay (e.g., Caco-2) formulation->permeability invivo In Vivo Pharmacokinetic Study dissolution->invivo permeability->invivo bioavailability Enhanced Bioavailability invivo->bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

References

Validation & Comparative

A Comparative Analysis of NCX899 and Enalapril for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel antihypertensive agent NCX899 against the standard-of-care drug, enalapril. The document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available preclinical data. We will delve into the distinct mechanisms of action, comparative efficacy, and the experimental basis for these findings.

Introduction: Mechanism of Action

Enalapril , the established standard, is an angiotensin-converting enzyme (ACE) inhibitor. It exerts its antihypertensive effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.[1][2]

This compound is a novel compound that builds upon the therapeutic principle of enalapril. It is a nitric oxide (NO)-donating derivative of enalapril.[3] Consequently, this compound possesses a dual mechanism of action:

  • ACE Inhibition: Similar to enalapril, it blocks the renin-angiotensin-aldosterone system.

  • Nitric Oxide Donation: It releases nitric oxide, a key signaling molecule in the cardiovascular system that promotes vasodilation.[3]

This dual action is hypothesized to provide enhanced antihypertensive efficacy compared to ACE inhibition alone.

Signaling Pathways

The differing mechanisms of this compound and enalapril are best understood by examining their respective signaling pathways.

Enalapril Signaling Pathway

Enalapril's primary effect is the inhibition of ACE, which disrupts the renin-angiotensin-aldosterone system (RAAS).

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by) Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by) ACE ACE ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Enalapril Enalapril Enalapril->ACE inhibits

Caption: Enalapril inhibits ACE, reducing Angiotensin II production and subsequent vasoconstriction.

This compound Dual Signaling Pathway

This compound combines the ACE inhibition of enalapril with the vasodilatory effects of nitric oxide.

cluster_0 ACE Inhibition Pathway cluster_1 Nitric Oxide Pathway Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by) ACE ACE ACE->Angiotensin_II Vasoconstriction_ACE Vasoconstriction Angiotensin_II->Vasoconstriction_ACE NCX899_ACE This compound (Enalapril moiety) NCX899_ACE->ACE inhibits NCX899_NO This compound (NO moiety) NO Nitric Oxide (NO) NCX899_NO->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP (converted by sGC) PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation

Caption: this compound dually inhibits ACE and releases nitric oxide, leading to vasodilation.

Comparative Efficacy: Preclinical Data

A key preclinical study compared the antihypertensive effects of this compound and enalapril in spontaneously hypertensive rats. The data from this study are summarized below.

ParameterThis compoundEnalaprilDay of Measurement
Systolic Blood Pressure Reduction (mmHg) -21 ± 3-19 ± 3Day 1
-34 ± 2 -25 ± 3 Day 7
ACE Inhibition (%) 40 ± 857 ± 7Day 7
Plasma Nitrate/Nitrite (NOx) Levels 2-fold increaseNo significant changeDay 7
Statistically significant difference (p<0.05) between this compound and enalapril.

Data sourced from a study in conscious aged male spontaneously hypertensive rats.[3]

These results indicate that while both drugs show similar initial efficacy, chronic administration of this compound leads to a significantly greater reduction in systolic blood pressure compared to an equimolar dose of enalapril.[3] This superior effect is attributed to the additional vasodilation mediated by nitric oxide, as evidenced by the increased plasma NOx levels.[3]

Experimental Protocols

The following outlines a representative experimental protocol for comparing the efficacy of antihypertensive agents like this compound and enalapril in an animal model.

Animal Model

The Spontaneously Hypertensive Rat (SHR) is a widely used and validated model for essential hypertension.[1][4] These rats genetically develop hypertension, mimicking the human condition.

Experimental Workflow

The workflow for a comparative efficacy study is depicted below.

start Acclimatization of SHR Rats baseline Baseline Blood Pressure Measurement (Tail-cuff method) start->baseline randomization Randomization into Treatment Groups (Vehicle, Enalapril, this compound) baseline->randomization dosing Daily Oral Dosing (e.g., 7 consecutive days) randomization->dosing monitoring Continuous Blood Pressure Monitoring (Telemetry or frequent tail-cuff) dosing->monitoring analysis Data Analysis (Comparison of BP reduction, ACE activity, NOx levels) monitoring->analysis end Endpoint analysis->end

Caption: A typical experimental workflow for comparing antihypertensive drugs in SHR rats.

Key Methodologies
  • Blood Pressure Measurement: Non-invasive blood pressure is typically measured using the tail-cuff method.[5] For continuous and more accurate readings, radiotelemetry implants can be used.[3]

  • Dosing: Drugs are administered orally (gavage) at equimolar doses to ensure a direct comparison of their intrinsic activity.[3]

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure:

    • Plasma enalaprilat levels to confirm equivalent drug exposure.

    • Angiotensin-converting enzyme (ACE) activity to quantify the degree of target inhibition.

    • Plasma nitrate/nitrite (NOx) levels as a biomarker of nitric oxide production.[3]

Conclusion

The available preclinical data suggests that this compound, with its dual mechanism of ACE inhibition and nitric oxide donation, holds the potential for superior antihypertensive efficacy compared to the standard ACE inhibitor, enalapril. The enhanced blood pressure reduction observed with this compound in animal models is attributed to its NO-releasing properties. Further clinical investigations are warranted to validate these promising preclinical findings in human subjects. This guide provides a foundational understanding for researchers and drug development professionals interested in this next-generation antihypertensive agent.

References

NCX899 Demonstrates Superior Antihypertensive Effects Compared to Enalapril Through a Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison reveals the enhanced efficacy of NCX899, a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril, in reducing blood pressure. Experimental data indicates that this compound provides a more significant and sustained reduction in systolic blood pressure compared to its parent compound, enalapril, attributed to its dual mechanism involving both ACE inhibition and NO-mediated vasodilation.

In a preclinical study, the antihypertensive effects of this compound and enalapril were evaluated in a rat model. The results demonstrated that while both compounds effectively lowered blood pressure, this compound exhibited a statistically significant greater reduction in systolic blood pressure (SBP) during the initial hours after chronic dosing.[1] This enhanced effect is associated with a notable increase in plasma nitrate/nitrite levels, indicative of nitric oxide release.[1]

Comparative Efficacy: this compound vs. Enalapril

The following table summarizes the key quantitative data from a 7-day comparative study in rats, highlighting the superior performance of this compound in blood pressure reduction.

ParameterThis compoundEnalapril
Systolic Blood Pressure Reduction (2-6h post-dosing, Day 7) 34 ± 2 mmHg25 ± 3 mmHg
Systolic Blood Pressure Reduction (2-6h post-dosing, Day 1) -21 ± 3 mmHg-19 ± 3 mmHg
Plasma Nitrate/Nitrite Levels (Day 7) ~2-fold increaseNo significant change
ACE Inhibition 40 ± 8%57 ± 7%

Data presented as mean ± standard error of the mean.

Mechanism of Action: A Dual Approach to Blood Pressure Control

This compound's unique structure incorporates an NO-donating moiety into the enalapril backbone. This design allows for a two-pronged attack on hypertension. Firstly, like enalapril, it inhibits the angiotensin-converting enzyme, a key component of the renin-angiotensin system that regulates blood pressure. Secondly, it releases nitric oxide, a potent vasodilator that relaxes blood vessels, leading to a further reduction in blood pressure.

cluster_RAS Renin-Angiotensin System cluster_drug Drug Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction This compound This compound Enalapril Enalapril This compound->Enalapril Metabolism NO Nitric Oxide (NO) This compound->NO Release Enalapril->AngiotensinI Inhibits Vasodilation Vasodilation NO->Vasodilation Vasodilation->Vasoconstriction Opposes

Figure 1. Signaling pathway of this compound and Enalapril.

Experimental Protocols

In Vivo Antihypertensive Efficacy Study

  • Model: Spontaneously Hypertensive Rats (SHR).

  • Treatment Groups:

    • Vehicle control

    • This compound (oral administration)

    • Enalapril (oral administration)

  • Dosing Regimen: Once daily for 7 consecutive days.

  • Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method at various time points post-dosing. The early response was determined by averaging values from 2 to 6 hours after administration, and the late response was averaged from 20 to 23 hours post-dosing.

  • Plasma Analysis: Blood samples were collected on day 7 to measure plasma nitrate/nitrite levels as an indicator of NO release and to determine the extent of ACE inhibition. Plasma enalaprilat (the active metabolite of enalapril and this compound) levels were also quantified to ensure comparable systemic exposure.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

  • Principle: The assay measures the activity of ACE in plasma samples.

  • Procedure: Plasma samples from treated and control animals were incubated with a synthetic ACE substrate. The rate of substrate conversion to product is proportional to the ACE activity. The percentage of inhibition was calculated by comparing the ACE activity in the drug-treated groups to the vehicle control group.

References

A Comparative Analysis of NCX899 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular drug development, the dual-action approach of combining established therapeutic modalities into a single molecule has gained significant traction. This guide provides a comparative analysis of NCX899, a nitric oxide (NO)-donating derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril, and its conceptual analog, S-nitrosocaptopril (CapNO), an NO-donating derivative of captopril. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to facilitate further investigation and development in this promising class of compounds.

Mechanism of Action: A Dual-Pronged Approach to Vasodilation

This compound and its analogs are designed to target two key pathways in blood pressure regulation: the Renin-Angiotensin System (RAS) and the nitric oxide signaling pathway. Inhibition of ACE reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation. Simultaneously, the release of nitric oxide activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, increasing cyclic guanosine monophosphate (cGMP) levels and causing further vasodilation. This synergistic action is hypothesized to produce a more potent antihypertensive effect than either mechanism alone.

cluster_RAS Renin-Angiotensin System cluster_NO Nitric Oxide Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction NO_Donor NO-Donating ACE Inhibitor (this compound / Analogs) NO Nitric Oxide (NO) NO_Donor->NO Release ACE_Inhibitor ACE Inhibitor Moiety (Enalaprilat / Captopril) sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation Vasodilation_NO Vasodilation cGMP->Vasodilation_NO ACE_Inhibitor->AngiotensinI Inhibits

Figure 1: Dual signaling pathway of NO-donating ACE inhibitors.

Comparative Efficacy and Potency

Direct comparative studies between this compound and its analogs are limited. However, data from separate preclinical studies provide insights into their relative performance.

Table 1: Comparative Antihypertensive Efficacy

CompoundAnimal ModelDoseRouteKey FindingsReference
This compound Spontaneously Hypertensive Rats (SHR)8 µmol/kg/dayOralAfter 7 days, significantly greater reduction in systolic blood pressure compared to enalapril.[1]
S-nitrosocaptopril (CapNO) Spontaneously Hypertensive Rats (SHR)50 mg/kg/dayOralSignificantly reduced mean arterial pressure to normotensive levels.

Table 2: In Vitro Vasorelaxant and ACE Inhibitory Activity

CompoundAssayTissue/EnzymePotency (pIC50 / IC50)Key FindingsReference
This compound ACE Inhibition-40±8% inhibition (vs. 57±7% for Enalapril)Similar degree of ACE inhibition to enalapril at equimolar doses.[1][1]
S-nitrosocaptopril (CapNO) VasorelaxationRat Pulmonary ArterypIC50: 5.00 (main), 4.85 (intralobar)Equipotent as a vasorelaxant on main and intralobar pulmonary arteries.[2][2]
S-nitrosocaptopril (CapNO) ACE Inhibition-Less potent than captopril after 30 min incubation, but more effective after ≥5.6 h.Time-dependent inhibition of ACE.[2][2]

Pharmacokinetic Profile

The pharmacokinetic properties of these hybrid molecules are crucial for their therapeutic potential.

Table 3: Comparative Pharmacokinetic Parameters

CompoundAnimal ModelTmaxCmaxt1/2Oral BioavailabilityReference
This compound -Data not availableData not availableData not availableData not available-
S-nitrosocaptopril (CapNO) Spontaneously Hypertensive Rats (SHR)-Dose-dependent-Analyzed but specific value not provided in the abstract.[3]

Experimental Protocols

In Vivo Antihypertensive Activity (this compound)[1]
  • Animal Model: Conscious aged (9–10 month-old) male spontaneously hypertensive rats with telemetry devices.

  • Dosing: Oral administration (QD) for 7 consecutive days with equimolar doses of NCX 899 or enalapril (8 µmol/kg).

  • Measurements: Systolic blood pressure (SBP) was continuously monitored. Early (2–6 hours post-dosing) and late (20–23 hours post-dosing) SBP responses were averaged. Plasma nitrate/nitrite (NOx) levels were measured to assess NO donation. ACE inhibition was also quantified.

In Vitro Vasorelaxation Assay (S-nitrosocaptopril)[3]
  • Tissue Preparation: Main (i.d. 2-3 mm) and intralobar (i.d. 600 µm) pulmonary arteries were isolated from male Wistar rats.

  • Experimental Setup: Arterial rings were mounted in organ baths containing Physiological Salt Solution (PSS) and pre-contracted with phenylephrine.

  • Drug Application: Cumulative concentration-response curves to S-nitrosocaptopril were generated.

  • Data Analysis: Vasorelaxant potency was expressed as pIC50 (the negative logarithm of the molar concentration producing 50% of the maximal relaxation).

ACE Inhibition Assay

A general protocol for determining ACE inhibitory activity involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL).

cluster_workflow ACE Inhibition Assay Workflow Start Start Incubate Incubate Test Compound with ACE Enzyme Start->Incubate Add_Substrate Add HHL Substrate Incubate->Add_Substrate Incubate_Reaction Incubate for Reaction Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Product Measure Hippuric Acid (e.g., HPLC or Spectrophotometry) Stop_Reaction->Measure_Product Calculate_Inhibition Calculate % Inhibition Measure_Product->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 2: General workflow for an ACE inhibition assay.
Nitric Oxide Release Measurement

The release of nitric oxide can be quantified by measuring its stable metabolites, nitrite and nitrate (NOx), in plasma or cell culture supernatant using the Griess assay.

cluster_workflow Nitric Oxide (NOx) Measurement Workflow Start Start Collect_Sample Collect Plasma or Supernatant Sample Start->Collect_Sample Convert_Nitrate Convert Nitrate to Nitrite (Nitrate Reductase) Collect_Sample->Convert_Nitrate Add_Griess Add Griess Reagent Convert_Nitrate->Add_Griess Incubate_Color Incubate for Color Development Add_Griess->Incubate_Color Measure_Absorbance Measure Absorbance (540 nm) Incubate_Color->Measure_Absorbance Calculate_NOx Calculate NOx Concentration Measure_Absorbance->Calculate_NOx End End Calculate_NOx->End

Figure 3: Workflow for measuring nitric oxide release via the Griess assay.

Conclusion and Future Directions

The available preclinical data suggests that NO-donating ACE inhibitors like this compound and S-nitrosocaptopril hold promise as effective antihypertensive agents with a dual mechanism of action. This compound has demonstrated superior efficacy over its parent compound, enalapril, in an animal model of hypertension. S-nitrosocaptopril has also shown significant blood pressure-lowering effects and potent vasorelaxant activity.[2]

However, a direct head-to-head comparative study is necessary to definitively establish the relative efficacy, potency, and safety of these compounds. Further research should also focus on elucidating the full pharmacokinetic and pharmacodynamic profiles of this compound and other analogs. A comprehensive understanding of their metabolic stability, duration of action, and potential for tolerance development will be critical for their successful clinical translation. The development of standardized experimental protocols for evaluating these hybrid molecules would greatly facilitate cross-study comparisons and accelerate progress in this field.

References

On-Target Efficacy of NCX899: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NCX899, a novel nitric oxide (NO)-donating angiotensin-converting enzyme (ACE) inhibitor, with its parent compound, enalapril. The data presented herein confirms the dual on-target effects of this compound: ACE inhibition and nitric oxide-mediated vasodilation.

Executive Summary

This compound is a promising antihypertensive agent that combines the established mechanism of ACE inhibition with the vasodilatory effects of nitric oxide donation. Preclinical studies demonstrate that this dual mechanism leads to a superior blood pressure-lowering effect compared to ACE inhibition alone. This guide summarizes the key experimental data supporting the on-target effects of this compound and provides an overview of the methodologies used to generate this data.

Data Presentation

The on-target effects of this compound have been evaluated in preclinical models, directly comparing its performance with enalapril. The following table summarizes the key findings from a study in spontaneously hypertensive rats.

Table 1: Comparison of this compound and Enalapril in Spontaneously Hypertensive Rats

ParameterThis compoundEnalapril
Systolic Blood Pressure Reduction (mmHg)
Day 1 (2-6h post-dose)-21 ± 3-19 ± 3
Day 7 (2-6h post-dose)-34 ± 2 -25 ± 3
Plasma Nitrate/Nitrite (NOx) Levels
Day 7 (up to 6h post-dose)2-fold increase No significant change
ACE Inhibition (%) 40 ± 857 ± 7

*Statistically significant difference compared to enalapril.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and enalapril.

In Vivo Blood Pressure Measurement
  • Animal Model: Spontaneously hypertensive rats (SHR) are a widely accepted model for human essential hypertension.

  • Procedure:

    • Rats are anesthetized, and a telemetry transmitter is surgically implanted into the abdominal aorta for continuous monitoring of blood pressure and heart rate.

    • After a recovery period, baseline blood pressure is recorded.

    • Animals are randomly assigned to receive either this compound or enalapril orally at equimolar doses.

    • Blood pressure is continuously monitored and recorded throughout the study period.

    • Data is analyzed to determine the change in systolic and diastolic blood pressure from baseline at various time points post-dosing.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay
  • Principle: This assay measures the activity of ACE in the presence and absence of an inhibitor. The inhibition is typically quantified by measuring the rate of cleavage of a synthetic substrate.

  • Protocol:

    • Sample Preparation: Plasma or tissue homogenates containing ACE are prepared from the study animals.

    • Substrate: A synthetic ACE substrate, such as hippuryl-histidyl-leucine (HHL), is used.

    • Reaction: The sample is incubated with the ACE substrate in the presence of varying concentrations of the inhibitor (enalaprilat, the active metabolite of enalapril and this compound).

    • Detection: The product of the enzymatic reaction (e.g., hippuric acid from HHL) is quantified. This can be done by spectrophotometry after extraction or by high-performance liquid chromatography (HPLC).

    • Calculation: The percentage of ACE inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

Nitric Oxide (NO) Donation Assessment (Plasma NOx Levels)
  • Principle: The release of nitric oxide in vivo is assessed by measuring the stable end products of NO metabolism, nitrate (NO3-) and nitrite (NO2-), collectively known as NOx.

  • Protocol:

    • Sample Collection: Blood samples are collected from the study animals at specified time points after drug administration. Plasma is separated by centrifugation.

    • Nitrate Reduction: To measure total NOx, nitrate in the plasma sample is first converted to nitrite using a reducing agent, such as nitrate reductase.

    • Griess Assay: The total nitrite concentration is then determined using the Griess reagent. This colorimetric assay involves a diazotization reaction that forms a colored azo compound.

    • Quantification: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 540 nm). The NOx concentration is determined by comparison to a standard curve of known nitrite concentrations.

Mandatory Visualization

The following diagram illustrates the dual mechanism of action of this compound.

NCX899_Mechanism cluster_0 This compound Administration cluster_1 On-Target Effects cluster_2 Physiological Response This compound This compound ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition NO_Donation Nitric Oxide (NO) Donation This compound->NO_Donation AngII_Reduction Reduced Angiotensin II ACE_Inhibition->AngII_Reduction sGC_Activation sGC Activation NO_Donation->sGC_Activation Stimulates Vasodilation Vasodilation AngII_Reduction->Vasodilation Prevents Vasoconstriction sGC_Activation->Vasodilation Increases cGMP BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering

Caption: Dual mechanism of action of this compound.

Conclusion

The available preclinical data strongly supports the intended on-target effects of this compound. Its ability to both inhibit the angiotensin-converting enzyme and donate nitric oxide results in a more pronounced antihypertensive effect than that observed with enalapril alone. The methodologies outlined in this guide provide a framework for the continued investigation and comparison of this compound with other antihypertensive agents. Further studies are warranted to explore the full therapeutic potential of this dual-action molecule in a clinical setting.

NCX899 vs. Enalapril: A Head-to-Head Preclinical Comparison in Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of NCX899, a novel nitric oxide (NO)-releasing derivative of enalapril, and its parent compound, enalapril. The data presented is based on a preclinical head-to-head study in a hypertensive rat model, offering insights for researchers, scientists, and drug development professionals in the cardiovascular field.

Mechanism of Action: A Dual Approach to Blood Pressure Reduction

Enalapril is a well-established angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its active metabolite, enalaprilat, competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1][2] This leads to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.

This compound combines the ACE inhibitory action of enalapril with the vasodilatory effects of nitric oxide. As a NO-releasing derivative, this compound provides an additional mechanism for blood pressure reduction. Nitric oxide activates soluble guanylate cyclase in vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.

cluster_Enalapril Enalapril Pathway cluster_this compound This compound Additional Pathway Enalapril Enalapril Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Inhibits Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone This compound This compound NO Nitric Oxide (NO) This compound->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to Vasodilation Vasodilation cGMP->Vasodilation

Figure 1: Signaling Pathways of Enalapril and this compound.

Quantitative Data Summary

The following tables summarize the key findings from the head-to-head study comparing this compound and enalapril in hypertensive rats.

Table 1: Systolic Blood Pressure (SBP) Reduction

Treatment GroupDay 1 SBP Reduction (2-6h post-dose)Day 7 SBP Reduction (2-6h post-dose)
Enalapril-19 ± 3 mmHg-25 ± 3 mmHg
This compound-21 ± 3 mmHg-34 ± 2 mmHg
p<0.05 vs. Enalapril

Table 2: Mechanism of Action Markers

Treatment GroupPlasma Enalaprilat LevelsACE InhibitionBasal Plasma Nitrate/Nitrite (NOx) Levels (Day 7)
EnalaprilEquivalent to this compound57 ± 7 %Not Reported
This compoundEquivalent to Enalapril40 ± 8 %2-fold increase (up to 6h post-dosing)

Experimental Protocols

While the complete, detailed protocol of the specific head-to-head study is not publicly available, the following represents a likely experimental design based on standard preclinical hypertension research methodologies.

cluster_workflow Experimental Workflow start Animal Model: Spontaneously Hypertensive Rats (SHR) acclimatization Acclimatization Period start->acclimatization baseline Baseline SBP Measurement (Tail-cuff method) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Chronic Dosing: - Enalapril - this compound (Oral gavage, daily for 7 days) randomization->treatment sbp_measurement SBP Measurement: - Day 1 (2-6h & 20-23h post-dose) - Day 7 (2-6h & 20-23h post-dose) treatment->sbp_measurement blood_sampling Blood Sampling (Day 7): - Plasma Enalaprilat - ACE Inhibition Assay - Plasma NOx Levels treatment->blood_sampling data_analysis Data Analysis and Comparison sbp_measurement->data_analysis blood_sampling->data_analysis

References

Independent Verification of NCX899 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings related to NCX899, a novel nitric oxide (NO)-donating angiotensin-converting enzyme (ACE) inhibitor, with established antihypertensive agents. The information is intended to facilitate independent verification of research claims and to provide a comprehensive overview of the available experimental data.

Executive Summary

This compound is a hybrid compound that integrates the ACE inhibitory action of enalaprilat with a nitric oxide-donating moiety. Preclinical studies suggest that this dual mechanism of action may offer advantages over traditional ACE inhibitors by providing enhanced blood pressure reduction and potentially greater cardiovascular protection. This guide compares the performance of this compound primarily with its parent compound, enalapril, and with nebivolol, a third-generation beta-blocker that also possesses NO-donating properties. The available data, primarily from animal studies, indicates that this compound provides superior blood pressure control compared to enalapril alone. Clinical trial data comparing nebivolol and enalapril provide a benchmark for evaluating the potential clinical significance of this compound's effects.

Comparative Performance Data

The following tables summarize the key quantitative data from preclinical and clinical studies.

Table 1: Antihypertensive Efficacy of this compound vs. Enalapril in Spontaneously Hypertensive Rats

ParameterThis compound (8 µmol/kg, p.o.)Enalapril (8 µmol/kg, p.o.)SignificanceReference
Change in Systolic Blood Pressure (Day 1, 2-6h post-dose) -21 ± 3 mmHg-19 ± 3 mmHgNot Significant[1]
Change in Systolic Blood Pressure (Day 7, 2-6h post-dose) -34 ± 2 mmHg-25 ± 3 mmHgP < 0.05[1]
ACE Inhibition (Day 7) 40 ± 8 %57 ± 7 %Not Significant[1]
Plasma Enalaprilat Levels (Day 7) Equivalent to EnalaprilEquivalent to this compound-[1]
Plasma Nitrate/Nitrite (NOx) Levels (Day 7, up to 6h post-dose) 2-fold increaseNo significant changeP < 0.05[1]

Table 2: Pharmacokinetics of this compound vs. Enalapril in Male Beagles (4 µmol/kg, i.v.)

ParameterThis compoundEnalaprilSignificanceReference
AUC(0-24h) Enalaprilat (µg·h/L) 5159.23 ± 514.884149.27 ± 847.30Not Significant[2][3]
Serum ACE Inhibition Equally EffectiveEqually Effective-[2][3]

Table 3: Comparative Efficacy of Nebivolol vs. Enalapril in Essential Hypertension (Human Clinical Trials)

StudyDrug RegimenChange in Sitting Diastolic Blood PressureChange in Sitting Systolic Blood PressureKey Findings
Van Nueten et al., 1997[4][5]Nebivolol (5 mg/day) vs. Enalapril (10 mg/day) for 3 monthsNebivolol: -12.3 mmHgEnalapril: -9.9 mmHg (P = 0.009)Not reported as primary outcomeNebivolol showed a greater reduction in diastolic blood pressure and a higher response rate.
Van Nueten et al., 1999[6][7][8]Nebivolol (5 mg/day) vs. Enalapril (10 mg/day) for 7 monthsSimilar sustained effectsSimilar sustained effectsBoth drugs had very similar and sustained effects in lowering blood pressure.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that the full experimental details for the this compound studies were not available in the public domain at the time of this guide's compilation. The following protocols are based on the information provided in the study abstracts and supplemented with established methodologies for similar experiments.

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Conscious, aged (9-10 months old) male spontaneously hypertensive rats.[1]

  • Housing and Acclimatization: Animals are housed in a controlled environment with a standard light-dark cycle and allowed to acclimate to the experimental conditions.

  • Blood Pressure Measurement: Continuous monitoring of blood pressure and heart rate is performed using radiotelemetry devices implanted in the rats.[1][9][10][11][12] This method allows for stress-free and accurate measurements in conscious, freely moving animals.

  • Drug Administration: this compound and enalapril are administered orally (p.o.) once daily (QD) for 7 consecutive days at equimolar doses (8 µmol/kg).[1]

  • Data Analysis: Systolic blood pressure (SBP) responses are averaged over specific time intervals (e.g., 2-6 hours and 20-23 hours post-dosing) to assess the acute and sustained effects of the treatments.[1] Statistical analysis is performed to compare the effects of this compound and enalapril.

Pharmacokinetics and Pharmacodynamics in Male Beagles
  • Animal Model: Conscious male beagles.[2][3]

  • Drug Administration: A single intravenous (i.v.) dose of this compound (4 µmol/kg) or enalapril (4 µmol/kg) is administered.[2][3]

  • Blood Sampling: Blood samples are collected at various time points post-administration to determine the plasma concentrations of the parent drug and its metabolites.

  • Bioanalytical Method: Plasma concentrations of nitro-enalapril, enalapril, and enalaprilat are quantified using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[2][3]

  • Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated to assess the overall drug exposure.

  • Pharmacodynamic Assessment (ACE Inhibition): Serum angiotensin-converting enzyme (ACE) activity is measured to determine the degree of enzyme inhibition over time.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay
  • Principle: The assay measures the ability of a compound to inhibit the activity of the ACE enzyme. This is typically done by providing a synthetic substrate for ACE and measuring the rate of product formation in the presence and absence of the inhibitor.[13][14][15][16]

  • Substrate: A common substrate is furanacryloyl-Phe-Gly-Gly (FAPGG).[13]

  • Enzyme Source: Rabbit lung acetone extract is a frequently used source of ACE.[13]

  • Procedure:

    • The inhibitor (e.g., enalaprilat, the active metabolite of enalapril and this compound) is pre-incubated with the ACE enzyme.

    • The substrate is added to initiate the enzymatic reaction.

    • The change in absorbance over time, resulting from the cleavage of the substrate, is monitored spectrophotometrically.

    • The percentage of ACE inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

    • The IC50 value (the concentration of inhibitor required to cause 50% inhibition) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its antihypertensive effects.

Proposed Signaling Pathway of this compound

NCX899_Signaling_Pathway cluster_this compound This compound cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NO_Pathway Nitric Oxide Pathway This compound This compound Enalaprilat Enalaprilat This compound->Enalaprilat Metabolism NO Nitric Oxide (NO) This compound->NO Release ACE ACE Enalaprilat->ACE Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Blood Pressure Vasoconstriction->BloodPressure Increase Aldosterone->BloodPressure Increase cGMP cGMP sGC->cGMP Conversion of GTP Vasodilation Vasodilation cGMP->Vasodilation Activation of PKG Vasodilation->BloodPressure Decrease

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rats) start->animal_model telemetry Implant Radiotelemetry Devices for Blood Pressure Monitoring animal_model->telemetry acclimatization Acclimatization Period telemetry->acclimatization randomization Randomize Animals into Treatment Groups (this compound, Enalapril, Vehicle) acclimatization->randomization dosing Administer Daily Oral Doses for a Defined Period (e.g., 7 days) randomization->dosing data_collection Continuously Record Blood Pressure and Heart Rate dosing->data_collection blood_sampling Collect Blood Samples for Pharmacokinetic and Biomarker Analysis dosing->blood_sampling analysis Analyze Data: - Blood Pressure Changes - ACE Inhibition - NO Metabolites data_collection->analysis blood_sampling->analysis end End analysis->end

References

A Comparative Guide to NCX899: Cross-Validation in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical results of NCX899, a nitric oxide-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril, with its parent compound and other alternative antihypertensive agents. The information is compiled from available preclinical and clinical data to assist researchers in evaluating its potential therapeutic profile.

Introduction to this compound

This compound is an investigational compound that combines the ACE inhibitory action of enalaprilat (the active metabolite of enalapril) with the vasodilatory effects of nitric oxide (NO). This dual mechanism of action was designed to offer a more potent antihypertensive effect than ACE inhibition alone. However, based on publicly available information from the developing company, Nicox, their strategic focus has shifted to ophthalmology, and this compound does not appear to be in active clinical development.

Mechanism of Action: A Dual Approach

This compound is hypothesized to lower blood pressure through two distinct signaling pathways:

  • ACE Inhibition: Like enalapril, this compound is metabolized to enalaprilat, which inhibits the angiotensin-converting enzyme. This prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion.

  • Nitric Oxide Donation: The NO-donating moiety of this compound releases nitric oxide, which activates soluble guanylate cyclase in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation.

NCX899_Mechanism cluster_ace ACE Inhibition Pathway cluster_no Nitric Oxide Pathway NCX899_ACE This compound Enalaprilat Enalaprilat NCX899_ACE->Enalaprilat Metabolism ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Inhibits AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone NCX899_NO This compound NO Nitric Oxide (NO) NCX899_NO->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC Vasodilation Vasodilation cGMP->Vasodilation

Dual signaling pathway of this compound.

Preclinical Efficacy of this compound vs. Enalapril

Two key preclinical studies have compared the antihypertensive effects of this compound and enalapril. The data from these studies are summarized below.

Table 1: Comparison of Antihypertensive Effects in Spontaneously Hypertensive Rats

ParameterThis compound (8 µmol/kg, oral)Enalapril (8 µmol/kg, oral)
Day 1: Systolic Blood Pressure Reduction (2-6h post-dose) -21 ± 3 mmHg-19 ± 3 mmHg
Day 7: Systolic Blood Pressure Reduction (2-6h post-dose) -34 ± 2 mmHg-25 ± 3 mmHg
Day 7: Plasma Nitrate/Nitrite (NOx) Levels 2-fold increase (up to 6h post-dose)Not reported
Day 7: ACE Inhibition 40 ± 8%57 ± 7%

Data from Circulation, 2006;114:II_429.[1]

Table 2: Pharmacokinetics and Pharmacodynamics in Male Beagles

ParameterThis compound (4 µmol/kg, i.v.)Enalapril (4 µmol/kg, i.v.)
Enalaprilat AUC (0-24h) 5159.23 ± 514.88 µg.h/L4149.27 ± 847.30 µg.h/L
Serum ACE Inhibition Equally effectiveEqually effective
Effect on L-NAME induced Hypertension & Bradycardia Significantly attenuatedNo significant effect

Data from J Cardiovasc Pharmacol, 2007;50(6):673-9.[2]

Experimental Protocols

Disclaimer: The full-text articles for the preclinical studies on this compound were not publicly available. The following experimental workflow is a high-level representation based on the information provided in the study abstracts.

Experimental_Workflow cluster_study1 Study in Spontaneously Hypertensive Rats cluster_study2 Study in Male Beagles Animal_Model_Rats Animal Model: Aged Male Spontaneously Hypertensive Rats Telemetry Surgical Implantation of Telemetry Devices for Blood Pressure Monitoring Animal_Model_Rats->Telemetry Dosing_Rats Oral Dosing (QD for 7 days): - this compound (8 µmol/kg) - Enalapril (8 µmol/kg) Telemetry->Dosing_Rats BP_Measurement_Rats Continuous Blood Pressure Measurement Dosing_Rats->BP_Measurement_Rats Blood_Sampling_Rats Blood Sampling for Plasma Enalaprilat, NOx, and ACE activity BP_Measurement_Rats->Blood_Sampling_Rats Data_Analysis_Rats Data Analysis: Comparison of BP reduction, NOx levels, and ACE inhibition Blood_Sampling_Rats->Data_Analysis_Rats Animal_Model_Beagles Animal Model: Conscious Male Beagles Dosing_Beagles Intravenous Administration: - this compound (4 µmol/kg) - Enalapril (4 µmol/kg) Animal_Model_Beagles->Dosing_Beagles PD_Model Pharmacodynamic Model: L-NAME induced hypertension and bradycardia in anesthetized dogs Animal_Model_Beagles->PD_Model Blood_Sampling_Beagles Serial Blood Sampling Dosing_Beagles->Blood_Sampling_Beagles PK_Analysis Pharmacokinetic Analysis: LC-MS/MS for Enalapril, Enalaprilat, and Nitro-enalapril Blood_Sampling_Beagles->PK_Analysis PD_Assessment Assessment of this compound and Enalapril effect on L-NAME induced changes PD_Model->PD_Assessment

Hypothetical preclinical experimental workflow.

Comparison with Other Antihypertensive Agents

To provide a broader context, the following table summarizes the results of clinical trials comparing enalapril with other commonly prescribed antihypertensive drug classes.

Table 3: Comparative Efficacy of Enalapril vs. Other Antihypertensive Agents in Clinical Trials

ComparisonDrug ClassKey FindingsReference
Enalapril vs. Amlodipine Calcium Channel BlockerAmlodipine showed a greater reduction in diastolic blood pressure. Both were well-tolerated. In patients with coronary artery disease, amlodipine was associated with a greater reduction in cardiovascular events compared to enalapril, despite similar blood pressure reduction.Br J Clin Pharmacol, 1993;36(6):599-602[3][4], JAMA, 2004;292(18):2217-25[5]
Enalapril vs. Valsartan Angiotensin II Receptor BlockerValsartan was found to be as effective as enalapril in reducing blood pressure, with a better tolerability profile (lower incidence of cough). In elderly patients, valsartan showed a slightly greater reduction in blood pressure and improved some cognitive functions compared to enalapril.J Hypertens, 1997;15(11):1327-34[6], J Hum Hypertens, 2006;20(4):277-83[7]
Enalapril vs. Hydrochlorothiazide Thiazide DiureticBoth drugs were equally effective in lowering blood pressure in elderly patients. The combination of enalapril and hydrochlorothiazide showed a potentiated antihypertensive effect.J Hum Hypertens, 1994;8(3):195-201[8], Am J Hypertens, 1988;1(1 Pt 3):38-41[9][10]

Conclusion

Preclinical data suggests that this compound, through its dual mechanism of ACE inhibition and nitric oxide donation, may offer a more potent antihypertensive effect, particularly in models of nitric oxide deficiency, compared to enalapril alone. However, the apparent discontinuation of its clinical development program means that its potential benefits in human subjects remain unevaluated. The comparison with other established antihypertensive agents highlights the diverse options available for the management of hypertension, each with its own efficacy and safety profile. Further research into compounds with novel mechanisms of action, such as this compound, could provide valuable insights for the development of future antihypertensive therapies.

References

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